molecular formula C9H19NO3 B2360944 (S)-tert-Butyl (2-hydroxypropyl)(methyl)carbamate CAS No. 1867120-38-4

(S)-tert-Butyl (2-hydroxypropyl)(methyl)carbamate

Cat. No.: B2360944
CAS No.: 1867120-38-4
M. Wt: 189.255
InChI Key: ROQKPIPQWREQCV-ZETCQYMHSA-N
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Description

(S)-tert-Butyl (2-hydroxypropyl)(methyl)carbamate is a useful research compound. Its molecular formula is C9H19NO3 and its molecular weight is 189.255. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl N-[(2S)-2-hydroxypropyl]-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO3/c1-7(11)6-10(5)8(12)13-9(2,3)4/h7,11H,6H2,1-5H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROQKPIPQWREQCV-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(C)C(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN(C)C(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(S)-tert-Butyl (2-hydroxypropyl)(methyl)carbamate CAS 1867120-38-4 properties

Author: BenchChem Technical Support Team. Date: February 2026

CAS 1867120-38-4 | Chiral Building Block for Peptidomimetics & Scaffolds

Executive Summary

(S)-tert-Butyl (2-hydroxypropyl)(methyl)carbamate (CAS 1867120-38-4) is a high-value chiral intermediate used primarily in the synthesis of complex pharmaceutical ingredients, particularly peptidomimetics , proteasome inhibitors , and chiral morpholine scaffolds . Its structure features a robust tert-butoxycarbonyl (Boc) protecting group on a secondary amine, adjacent to a stereodefined secondary alcohol. This bifunctionality allows for orthogonal functionalization—enabling medicinal chemists to derivatize the alcohol (e.g., via Mitsunobu reaction or sulfocylation) while maintaining amine protection, or to cyclize the motif into constrained heterocycles.

This guide provides a comprehensive technical analysis of its physicochemical properties, industrial-scale synthesis, quality control parameters, and application in drug discovery.

Chemical Identity & Physicochemical Properties[1][2][3]

Identification Data
ParameterDetail
Chemical Name This compound
Synonyms (S)-N-Boc-1-(methylamino)propan-2-ol; N-Boc-N-methyl-L-isopropanolamine
CAS Number 1867120-38-4
Molecular Formula C₉H₁₉NO₃
Molecular Weight 189.25 g/mol
InChI Key ROQKPIPQWREQCV-ZETCQYMHSA-N
Stereochemistry (S)-Enantiomer (derived from L-propylene oxide or L-alanine)
Physical Properties
PropertyValue / Observation
Physical State Viscous colorless to pale yellow liquid or low-melting solid.
Boiling Point ~240–250 °C (Predicted); typically purified via vacuum distillation or chromatography.
Solubility Soluble in DCM, EtOAc, MeOH, THF. Sparingly soluble in water.
pKa ~14-15 (Alcohol); Amine is protected (non-basic).
Storage Sealed, dry, 2–8 °C. Hygroscopic tendencies.

Synthetic Methodology & Process Chemistry

The synthesis of CAS 1867120-38-4 relies on the regioselective ring-opening of chiral propylene oxide, followed by chemoselective protection. This route is preferred over the reduction of amino acids due to the high cost of N-methyl-L-alanine and the risk of racemization during reduction.

Reaction Pathway

The following diagram illustrates the industrial standard route, ensuring retention of stereochemistry at the C2 position.

SynthesisPathway Start (S)-Propylene Oxide (CAS 16088-62-3) Inter Intermediate: (S)-1-(Methylamino)propan-2-ol Start->Inter Regioselective Ring Opening SN2 Attack at C1 (0-5°C) Reagent1 Methylamine (aq) (Excess) Reagent1->Inter Product Target Product: This compound Inter->Product N-Protection (20-25°C, 4h) Reagent2 Boc2O / TEA DCM or MeOH Reagent2->Product

Figure 1: Synthetic pathway ensuring regioselectivity and stereochemical integrity.

Detailed Experimental Protocol

Step 1: Synthesis of (S)-1-(Methylamino)propan-2-ol

  • Rationale: Use of excess methylamine suppresses the formation of bis-alkylated byproduct (tertiary amine). Low temperature prevents polymerization of the epoxide.

  • Protocol:

    • Charge 40% aqueous methylamine (5.0 eq) into a reactor and cool to 0°C.

    • Add (S)-propylene oxide (1.0 eq) dropwise over 60 minutes, maintaining internal temperature <10°C.

    • Allow to warm to room temperature (RT) and stir for 4 hours.

    • Workup: Concentrate under reduced pressure to remove excess methylamine and water. The residue is a colorless oil.

    • QC Check: 1H NMR should show a doublet at ~1.1 ppm (CH3) and a singlet at ~2.4 ppm (N-Me).

Step 2: Boc-Protection

  • Rationale: The secondary amine is more nucleophilic than the secondary alcohol, allowing chemoselective N-protection without O-protection side reactions.

  • Protocol:

    • Dissolve the crude amino alcohol (1.0 eq) in Dichloromethane (DCM) (10 vol).

    • Add Triethylamine (1.2 eq). Cool to 0°C.

    • Add Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) dissolved in DCM dropwise.

    • Stir at RT for 4–6 hours. Monitor by TLC (Product Rf ~0.5 in 1:1 Hex/EtOAc).

    • Workup: Wash with 1M citric acid (to remove unreacted amine), then saturated NaHCO₃ and brine. Dry over Na₂SO₄ and concentrate.

    • Purification: Silica gel chromatography (Gradient: 0→40% EtOAc in Hexanes) affords the pure product.

Applications in Drug Discovery

This compound serves as a "chiral linchpin" in medicinal chemistry. Its primary utility lies in introducing the (S)-N-methyl-2-aminopropyl fragment, a motif found in various bioactive molecules.

Key Application Areas
  • Proteasome Inhibitors:

    • Used in the synthesis of epoxyketone-based inhibitors (analogs of Carfilzomib/Oprozomib). The chiral alcohol is often converted to a leaving group and displaced to form the warhead or backbone.

  • Chiral Morpholine Synthesis:

    • Intramolecular cyclization (e.g., via reaction with chloroacetyl chloride followed by hydride reduction) yields chiral N-methyl-morpholines, which are privileged scaffolds in GPCR and kinase inhibitor design.

  • Peptidomimetics:

    • Acts as a reduced peptide bond isostere (hydroxyethylene transition state mimic) when coupled with amino acids.

Functionalization Workflow

The following diagram depicts how the core scaffold is transformed into active pharmaceutical ingredients (APIs).

ApplicationWorkflow Core Core Scaffold: CAS 1867120-38-4 Path1 Activation (MsCl/TsCl) Core->Path1 Path2 Oxidation (Swern/Dess-Martin) Core->Path2 Path3 Cyclization Core->Path3 Inter1 Activated Mesylate Path1->Inter1 End1 Chiral Amines/Azides (SN2 Displacement) Inter1->End1 End2 Chiral Amino-Ketones (Protease Inhibitors) Path2->End2 End3 Chiral Morpholines (Drug Scaffolds) Path3->End3

Figure 2: Divergent synthesis strategies utilizing the alcohol and protected amine functionalities.

Quality Control & Analytical Profiling

To ensure the integrity of downstream synthesis, the following specifications must be met.

Specification Table
TestMethodAcceptance Criteria
Appearance VisualColorless to pale yellow viscous liquid
Identification 1H NMR / MSConforms to structure
Purity (HPLC) C18 Column, ACN/H2O≥ 97.0%
Chiral Purity (ee) Chiral HPLC (e.g., Chiralpak AD-H)≥ 98.0% ee
Water Content Karl Fischer≤ 0.5%
Diagnostic NMR Signals (CDCl₃, 400 MHz)
  • 1.45 ppm (s, 9H): Boc tert-butyl group.

  • 1.15 ppm (d, 3H): Methyl group of the propyl chain.

  • 2.85 ppm (s, 3H): N-Methyl group (may appear as rotamers).

  • 3.1–3.3 ppm (m, 2H): N-CH₂ protons.

  • 3.9–4.0 ppm (m, 1H): CH-OH proton (multiplet).

Handling & Safety Information

  • Hazards: Irritant to eyes, skin, and respiratory system.

  • PPE: Wear nitrile gloves, safety goggles, and lab coat. Handle in a fume hood.

  • Stability: Stable under normal conditions. Avoid strong acids (removes Boc) and strong oxidizers.

  • Spill Response: Absorb with inert material (vermiculite/sand) and dispose of as hazardous organic waste.

References

  • Sigma-Aldrich. this compound Product Sheet. Link

  • BenchChem. Synthesis of Enantiomerically Pure (2S)-2-(Methylamino)propan-1-ol. Link

  • Common Organic Chemistry. Boc Protection Mechanism and Protocols. Link

  • Google Patents. WO2008124085 - Preparation of substituted amino acid derivatives. Link

  • Organic Syntheses. Preparation of Boc-Amino Acids and Derivatives. Link

Technical Guide: Chiral N-Methyl Amino Alcohol Building Blocks for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Magic Methyl" Effect

In modern drug discovery, chiral


-methyl amino alcohols represent a "privileged scaffold." The introduction of a methyl group onto a nitrogen atom—often termed the "Magic Methyl" effect —can profoundly alter the physicochemical profile of a lead compound.[1][2][3] It is not merely a steric filler; it modulates:
  • Solubility & Lipophilicity: Reduces the hydrogen bond donor (HBD) count, often improving membrane permeability and CNS penetration.

  • Conformational Locking: The steric bulk of the

    
    -methyl group restricts bond rotation, pre-organizing the molecule into a bioactive conformation (reducing the entropic penalty of binding).
    
  • Metabolic Stability: Blocks

    
    -dealkylation or hinders enzymatic attack at adjacent sites.
    

This guide details the robust synthesis, stereochemical preservation, and difficult purification of these polar building blocks.[4]

Strategic Synthesis Pathways

The synthesis of chiral


-methyl amino alcohols typically proceeds via two primary retrosynthetic disconnections: Chiral Pool Derivatization  (from amino acids) or Asymmetric Ring Opening  (from epoxides).
Decision Matrix: Selecting the Route

The choice of route depends heavily on the starting material availability and the risk of racemization.

SynthesisStrategy Start Target: Chiral N-Methyl Amino Alcohol Decision Starting Material Source? Start->Decision RouteA Route A: Amino Acids (Chiral Pool) Decision->RouteA Natural AA Available RouteB Route B: Epoxides (Asymmetric Catalysis) Decision->RouteB Non-Natural Sidechain StepA1 Step 1: Reduction of COOH (Borane or LAH) RouteA->StepA1 StepB1 Step 1: Regioselective Ring Opening with Methylamine RouteB->StepB1 StepA2 Step 2: N-Methylation (Reductive Amination) StepA1->StepA2 RiskA Risk: Racemization via Oxazolidinone formation StepA2->RiskA RiskB Risk: Regioisomer mixtures (Attack at C-alpha vs C-beta) StepB1->RiskB

Figure 1: Synthetic decision tree highlighting critical risks in pathway selection.

Detailed Experimental Protocol

The following protocol describes the Reductive Amination route. This is preferred over direct alkylation (e.g., MeI) which often leads to over-alkylation (quaternary ammonium salts) and racemization.

Target: (S)-2-(Methylamino)-3-phenylpropan-1-ol ( -Me-Phenylalaninol)

Scope: Applicable to most


-amino acids.
Phase 1: Reduction of Amino Acid to Amino Alcohol

Note: While


 is common, the Borane-THF complex (

) is chemoselective and preserves N-protecting groups like Boc if present.
  • Setup: Flame-dry a 500 mL RBF under

    
    . Charge with L-Phenylalanine (10.0 g, 60.5 mmol) and dry THF (100 mL).
    
  • Addition: Cool to 0°C. Add

    
     (60.5 mmol) followed by dropwise addition of 
    
    
    
    (1.2 equiv) over 30 mins.
  • Reflux: Warm to RT, then reflux for 4 hours. (Monitor by TLC; stain with Ninhydrin).

  • Quench: Cool to 0°C. Carefully add MeOH to destroy excess borane. Then add 6M NaOH and reflux for 1 hour to break the boron-amine complex (Critical Step).

  • Workup: Extract with DCM. Dry over

    
    . Concentrate to yield (S)-phenylalaninol.
    
Phase 2:

-Methylation via Reductive Amination (The "Gold Standard")

Direct methylation using Formaldehyde and Sodium Triacetoxyborohydride (STAB) is milder than Cyanoborohydride and avoids toxic cyanide waste.

Reagents:

  • (S)-Phenylalaninol (1.0 equiv)

  • Formaldehyde (37% aq. solution, 1.05 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF

Procedure:

  • Imine Formation: Dissolve amino alcohol in DCE (0.2 M). Add Formaldehyde solution. Stir for 30 mins at RT. Observation: The solution may become slightly cloudy.

  • Reduction: Cool to 0°C. Add STAB in 3 portions over 15 minutes.

    • Why STAB? It is less acidic than

      
       and does not reduce the aldehyde/ketone as fast as the iminium ion, preventing side reactions.
      
  • Reaction: Warm to RT and stir for 12 hours.

  • Quench: Quench with saturated aqueous

    
    .
    

Purification & Isolation of Polar Building Blocks

The Challenge:


-methyl amino alcohols are highly polar, water-soluble, and amphoteric. Standard extraction (EtOAc/Water) often results in massive product loss to the aqueous phase.
Protocol: Ion-Exchange Chromatography (SCX)

This is the self-validating method for isolating polar amines.

StepActionMechanism/Rationale
1. Loading Dissolve crude reaction mix in MeOH. Load onto a SCX-2 (Strong Cation Exchange) cartridge.The basic amine binds to the sulfonic acid resin. Neutral impurities (unreacted aldehyde, borane salts) pass through.
2. Washing Wash column with 3 CV (Column Volumes) of MeOH.Removes non-basic organic impurities.
3. Elution Elute with 2M

in MeOH
.
The ammonia displaces the amino alcohol from the resin.
4. Finishing Concentrate the ammoniacal eluent.Yields the free base

-methyl amino alcohol in high purity (>95%).
Alternative "Salting Out" Extraction

If SCX is unavailable:

  • Saturate the aqueous quench layer with

    
      (solid).
    
  • Extract with CHCl3 : Isopropanol (3:1) . This solvent mixture is polar enough to pull the amino alcohol out of the brine.

Quality Control & Stereochemical Integrity

Validating the "Magic Methyl" building block requires proving that the chiral center did not racemize during the basic workup or reductive amination.

  • Chiral HPLC Method:

    • Column: Chiralpak AD-H or OD-H.

    • Mobile Phase: Hexane : IPA : Diethylamine (90 : 10 : 0.1).

    • Note: The amine modifier (DEA) is crucial to prevent peak tailing of the amino alcohol.

  • Derivatization (Mosher's Acid):

    • React the alcohol with (R)-(-)-

      
      -methoxy-
      
      
      
      -(trifluoromethyl)phenylacetyl chloride.
    • Analyze by

      
       NMR. Distinct diastereomeric peaks indicate racemization.
      

Mechanism of Action: The Conformational Lock

Understanding why you are synthesizing this molecule helps in designing the next iteration.

MethylEffect cluster_effect The Magic Methyl Effect Substrate N-H Analog (Flexible) Receptor Target Receptor (Binding Pocket) Substrate->Receptor High Entropic Penalty (Must freeze rotation) Methylated N-Me Analog (Rigid) Methylated->Receptor Low Entropic Penalty (Pre-organized) Explanation 1. Steric clash restricts sigma bond rotation. 2. Desolvation energy decreases (more lipophilic). 3. Prevents H-bond donation to solvent.

Figure 2: Thermodynamic advantages of N-methylation in receptor binding.

References

  • Schönherr, H., & Cernak, T. (2013). Profound methyl effects in drug discovery and a call for new C-H methylation methods.[1] Angewandte Chemie International Edition, 52(47), 12256-12267. Link

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[5] Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • McKennon, M. J., et al. (1993). A convenient reduction of amino acids and their derivatives.[6][7] Journal of Organic Chemistry, 58(13), 3568-3571. Link

  • Barreiro, E. J., et al. (2011). The methylation effect in medicinal chemistry. Chemical Reviews, 111(9), 5215-5246. Link

  • Leitch, J. A., et al. (2021).[8] Installing the “magic methyl” – C–H methylation in synthesis.[1] Chemical Society Reviews, 50, 9502-9539. Link

Sources

tert-butyl (S)-(2-hydroxypropyl)(methyl)carbamate supplier availability

Author: BenchChem Technical Support Team. Date: February 2026

Focus: tert-butyl (S)-(2-hydroxypropyl)(methyl)carbamate[1]

Executive Summary & Molecule Profile[1]

In the high-stakes landscape of drug development, the integrity of chiral building blocks is non-negotiable.[1] This guide addresses the sourcing, validation, and contingency synthesis of tert-butyl (S)-(2-hydroxypropyl)(methyl)carbamate (CAS: 1867120-38-4).[1]

This molecule is a critical "chiral clip"—a bifunctional scaffold offering a protected secondary amine and a free secondary alcohol with defined stereochemistry.[1] It is frequently employed in the synthesis of peptidomimetics and kinase inhibitors where the spatial orientation of the methyl-amino group is a determinant of binding affinity.[1]

Chemical Profile:

  • IUPAC Name: tert-butyl N-[(2S)-2-hydroxypropyl]-N-methylcarbamate[1]

  • CAS Number: 1867120-38-4[1][2]

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
    [1][3]
  • Molecular Weight: 189.25 g/mol [1]

  • Key Features: N-Boc protection, N-Methylation, (S)-Stereocenter at C2.[1]

Global Supply Chain Landscape[1]

Sourcing this specific isomer requires navigating a fragmented supplier base.[1] While racemic variants are commoditized, the (S)-enantiomer often falls into "Make-to-Order" categories, introducing lead-time risks.[1]

Supplier Availability Matrix
Supplier TierRepresentative VendorsStock StatusPurity SpecStrategic Note
Tier 1 (Global) MilliporeSigma, EnamineIntermittent

97%
High reliability but often backordered due to batch production cycles.[1]
Tier 2 (Specialist) BLD Pharm, AChemBlockHigh Availability 95-97%Primary sources for rapid delivery.[1] often require cold-chain transport.[1]
Tier 3 (Aggregators) MolPort, eMoleculesVariableVariableUseful for sweeping stock but adds a layer of communication delay.[1]

Supply Risk Assessment: The primary risk is enantiomeric drift .[1] Lower-tier suppliers may supply material with varying enantiomeric excess (ee), typically ranging from 90% to 98%.[1] For late-stage discovery, an ee < 98% can compromise structure-activity relationship (SAR) data.[1]

The Self-Validating Quality Assurance System

As a scientist, you cannot rely solely on a Certificate of Analysis (CoA).[1] You must implement a Self-Validating System upon receipt of the material.[1]

A. Stereochemical Purity (The Critical Control Point)

Standard C18 HPLC is insufficient. You must employ Chiral HPLC or GC to validate the (S)-configuration.

  • Methodology: Chiral stationary phase (e.g., Chiralpak AD-H or OD-H).[1]

  • Mobile Phase: Hexane/IPA (isocratic) is standard for Boc-amines.[1]

  • Validation: Compare against a racemic standard (synthesized in-house if necessary by mixing (R) and (S) propylene oxide precursors).

B. NMR Analysis & The Rotamer Trap

Warning: N-Boc-N-methyl amines exhibit restricted rotation around the amide bond (N-CO), leading to rotamers in


H NMR at room temperature.[1]
  • Observation: You will likely see two sets of signals (e.g., split Boc singlets or methyl doublets) in a ratio of ~3:1 or 4:1.[1]

  • False Positive: Inexperienced chemists often flag this as "impurity."[1]

  • Validation Step: Run the NMR at elevated temperature (e.g., 50°C in DMSO-

    
    ). The signals should coalesce into a sharp average, confirming purity.
    
Contingency: In-House Synthesis Protocol

If commercial stock is unavailable or fails QC, you must be prepared to synthesize the material.[1] The following protocol is designed for regioselectivity and stereoretention .

The Retrosynthetic Logic

Direct methylation of Boc-(S)-1-amino-2-propanol is risky due to potential O-methylation.[1] The superior route is the ring-opening of (S)-propylene oxide with methylamine before protection.[1]

Figure 1: Regioselective synthesis pathway avoiding O-alkylation side reactions.

Step-by-Step Protocol

Step 1: Epoxide Opening (Regiocontrol) [1]

  • Setup: Charge a pressure vessel (or sealed flask) with (S)-propylene oxide (1.0 eq).[1]

  • Reagent: Add 40% aqueous methylamine (5.0 eq). Note: Excess methylamine is crucial to prevent double-alkylation (formation of tertiary amines).[1]

  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature overnight. The nucleophilic attack occurs predominantly at the less hindered terminal carbon (C1), preserving the C2 stereocenter.[1]

  • Workup: Concentrate in vacuo to remove excess methylamine and water.[1] Azeotrope with ethanol to ensure dryness.[1]

    • Checkpoint:

      
      H NMR should show a secondary amine signal and a methyl doublet.[1]
      

Step 2: N-Boc Protection [1][4]

  • Solvent: Dissolve the crude amino-alcohol in Dichloromethane (DCM).

  • Base: Add Triethylamine (TEA, 1.2 eq).

  • Addition: Cool to 0°C. Add Di-tert-butyl dicarbonate (Boc

    
    O, 1.1 eq) dropwise.
    
  • Completion: Stir at Room Temp for 4-6 hours. Monitor by TLC (ninhydrin stain will disappear; product is UV inactive, use iodine stain).[1]

  • Purification: Wash with 1N HCl (to remove unreacted amine), then NaHCO

    
    . Flash chromatography (Hexane/EtOAc) may be required if purity <95%.[1]
    
Sourcing Decision Logic

Use the following logic flow to determine whether to buy or build, ensuring project timelines are met without compromising data integrity.

Figure 2: Decision tree for sourcing versus synthesizing chiral intermediates.

References
  • Common Organic Chemistry. (2023). Boc Protection Mechanism and Protocols. Retrieved October 26, 2023, from [Link][1]

  • PubChem. (n.d.).[1] Compound Summary: 1-(Methylamino)propan-2-ol.[1] National Library of Medicine.[1] Retrieved October 26, 2023, from [Link][1]

Sources

Technical Guide: N-Boc-N-methyl-1-amino-2-propanol in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the uses of N-Boc-N-methyl-1-amino-2-propanol in organic synthesis.

Content Type: Technical Whitepaper Subject: Synthetic Utility, Reaction Pathways, and Experimental Protocols Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists

Executive Summary

N-Boc-N-methyl-1-amino-2-propanol (also known as N-Boc-N-methylalaninol) is a versatile chiral building block derived from the "chiral pool" (specifically L-alanine or D-alanine). It serves as a critical intermediate in the synthesis of peptidomimetics , N-methylated amino acids , and chiral auxiliaries .

Its value lies in its bifunctionality: the protected secondary amine and the free primary hydroxyl group allow for divergent synthetic pathways.[1] It is widely employed to overcome the steric and electronic challenges associated with synthesizing N-methylated peptides directly, and it serves as a stable precursor to N-Boc-N-methyl-alaninal , a highly reactive chiral aldehyde used in diastereoselective carbon-carbon bond forming reactions.

Chemical Profile & Stereochemistry

PropertyData
IUPAC Name tert-Butyl (2-hydroxypropyl)(methyl)carbamate
Common Name N-Boc-N-methylalaninol
CAS Number 167938-56-9 (S-isomer); 57561-39-4 (Racemic/General)
Molecular Formula C₉H₁₉NO₃
Molecular Weight 189.25 g/mol
Physical State Colorless to pale yellow oil or low-melting solid
Solubility Soluble in DCM, THF, EtOAc, MeOH; sparingly soluble in water
Chirality Available as (S)- (from L-Alanine) or (R)- (from D-Alanine)

Stereochemical Significance: The (S)-enantiomer is the most frequently utilized form in drug development, retaining the stereochemistry of natural L-alanine. The bulky tert-butyloxycarbonyl (Boc) group, combined with the N-methyl group, creates significant steric hindrance, which is advantageous for directing stereoselectivity in subsequent oxidation or cyclization reactions.

Core Synthetic Utility & Mechanisms

Pathway A: Oxidation to Chiral Aldehydes (Garner's Aldehyde Analogs)

One of the most powerful applications of N-Boc-N-methyl-1-amino-2-propanol is its oxidation to N-Boc-N-methyl-alaninal . This chiral aldehyde is notoriously unstable due to racemization at the


-carbon; however, the precursor alcohol is stable and can be stored.
  • Mechanism: Controlled oxidation (Swern or Dess-Martin Periodinane) converts the primary alcohol to an aldehyde.

  • Utility: The resulting aldehyde acts as an electrophile for Grignard reagents, Wittig olefination, or aldol condensations to generate hydroxyethylene isosteres (common in protease inhibitors like HIV or renin inhibitors).

Pathway B: Synthesis of N-Methylated Amino Acids

Direct methylation of N-Boc-amino acids (using NaH/MeI) can be problematic due to accidental O-methylation of the carboxyl group or racemization. A robust alternative involves the "Reductive Route":

  • Reduction of N-Boc-Alanine to N-Boc-Alaninol.[2]

  • N-Methylation to N-Boc-N-methyl-alaninol (The Title Compound).

  • Oxidation back to the carboxylic acid (N-Boc-N-methyl-alanine ).

  • Outcome: This yields enantiomerically pure N-methyl amino acids ready for solid-phase peptide synthesis (SPPS), essential for improving the metabolic stability and bioavailability of peptide drugs (e.g., Cyclosporine analogs).

Pathway C: Synthesis of Chiral Heterocycles (Oxazolidinones)

Reaction with phosgene equivalents (CDI or triphosgene) effects cyclization to form N-methyl-oxazolidinones . These structures serve as:

  • Chiral Auxiliaries: For asymmetric alkylations.

  • Rigid Scaffolds: In fragment-based drug discovery (FBDD).

Visualizing the Synthetic Landscape

The following diagram illustrates the divergent pathways available from the core N-Boc-N-methyl-alaninol scaffold.

G Start L-Alanine (Natural Source) Intermediate N-Boc-L-Alaninol Start->Intermediate 1. Boc2O 2. Reduction (BH3/LiAlH4) Core N-Boc-N-methyl-1-amino-2-propanol (CORE SCAFFOLD) Intermediate->Core NaH, MeI (N-Methylation) Prod_Aldehyde N-Boc-N-methyl-alaninal (Chiral Aldehyde) Core->Prod_Aldehyde Oxidation (Swern/DMP) Prod_Diamine Chiral 1,2-Diamines (Ligands/Drugs) Core->Prod_Diamine 1. MsCl/Et3N 2. Amine Displacement Prod_Oxaz N-Methyl-Oxazolidinones (Heterocycles) Core->Prod_Oxaz CDI or Triphosgene (Cyclization) Prod_Acid N-Boc-N-methyl-alanine (Peptide Building Block) Prod_Aldehyde->Prod_Acid NaClO2 (Pinnick Oxidation)

Figure 1: Divergent synthetic pathways originating from N-Boc-N-methyl-1-amino-2-propanol.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-N-methyl-L-alaninol

This protocol establishes the core scaffold from N-Boc-L-alaninol.

Reagents: N-Boc-L-alaninol (1.0 eq), Methyl Iodide (MeI, 1.5 eq), Sodium Hydride (NaH, 60% dispersion, 1.2 eq), Anhydrous THF.

  • Setup: Flame-dry a 2-neck round-bottom flask and purge with Argon. Add N-Boc-L-alaninol dissolved in anhydrous THF (0.2 M).

  • Deprotonation: Cool to 0°C . Add NaH portion-wise over 15 minutes. (Caution: H₂ gas evolution). Stir for 30 min at 0°C.

  • Methylation: Add MeI dropwise via syringe.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–16 hours.

  • Workup: Quench carefully with saturated NH₄Cl at 0°C. Extract with EtOAc (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.

  • Purification: Flash column chromatography (Hexanes/EtOAc) yields the title compound as a colorless oil.

Protocol 2: Swern Oxidation to N-Boc-N-methyl-alaninal

Crucial for generating the chiral aldehyde intermediate.

Reagents: Oxalyl Chloride (1.5 eq), DMSO (3.0 eq), TEA (5.0 eq), DCM.

  • Activation: To a solution of Oxalyl Chloride in dry DCM at -78°C , add DMSO dropwise. Stir for 15 min.

  • Oxidation: Add a solution of N-Boc-N-methyl-1-amino-2-propanol in DCM dropwise, maintaining temperature below -65°C. Stir for 45 min.

  • Termination: Add Triethylamine (TEA) . Stir for 10 min at -78°C, then warm to 0°C.

  • Workup: Quench with water. Extract with DCM.[3]

  • Note: The resulting aldehyde is unstable; use immediately in the next step (e.g., Wittig reaction).

Comparison of Oxidation Methods

MethodYieldReaction ConditionsAdvantagesDisadvantages
Swern Oxidation 85-95%-78°C, DMSO/Oxalyl ChlorideHigh yield, minimal racemizationRequires cryogenic conditions; odorous byproducts
Dess-Martin Periodinane 90-98%0°C to RT, DCMMild, simple workup, no low temp neededReagent cost is higher; potentially shock-sensitive residue
Parikh-Doering 75-85%0°C, SO₃·Py, DMSOScalable, avoids -78°CLower yield; difficult removal of pyridine/sulfur byproducts

References

  • BenchChem. (2025).[4] Synthesis of Enantiomerically Pure (2S)-2-(Methylamino)propan-1-ol: An In-depth Technical Guide. Retrieved from

  • National Institutes of Health (NIH). (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. PMC7309489. Retrieved from

  • Organic Syntheses. (2022). Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal and Methyl trans-Oxazolidine-5-carboxylate. Org. Synth. 2022, 99, 274-285.[5] Retrieved from

  • Sigma-Aldrich. (2024). Product Specification: N-Boc-2-amino-2-methyl-1-propanol. Retrieved from

  • ChemicalBook. (2024). Atomoxetine hydrochloride synthesis and intermediates. Retrieved from

Sources

difference between (R) and (S) tert-butyl (2-hydroxypropyl)(methyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide comparing the (R) and (S) enantiomers of tert-butyl (2-hydroxypropyl)(methyl)carbamate , a critical chiral building block in modern medicinal chemistry.

Stereochemical Control in N-Methylated Amino Alcohol Scaffolds

Executive Summary

tert-Butyl (2-hydroxypropyl)(methyl)carbamate (CAS: 1867120-38-4 for the S-enantiomer) is a protected amino alcohol intermediate used to install the


-methyl-2-hydroxypropyl  motif into bioactive molecules. This structural fragment is a pharmacophore privileged in adrenergic receptor ligands, kinase inhibitors (e.g., HPK1 inhibitors), and ion channel modulators.

The core distinction between the (R) and (S) enantiomers lies in their topological fit within protein binding pockets. Because the hydroxyl group at the C2 position often engages in critical hydrogen bonding (e.g., with Asp or Ser residues in GPCRs), the choice of enantiomer dictates the transition from "inactive scaffold" to "high-affinity ligand." This guide delineates their structural, synthetic, and functional differences.

Chemical Identity & Stereochemical Analysis

The molecule consists of a propyl chain with a secondary alcohol at C2, a terminal


-methylamine protected by a tert-butoxycarbonyl (Boc) group at C1, and a methyl group at C3.
Structural Comparison
Feature(S)-Enantiomer (R)-Enantiomer
CAS Number 1867120-38-4 Not widely indexed (Custom Synthesis)
Configuration Sinister (Left-handed) at C2Rectus (Right-handed) at C2
Precursor (S)-Propylene Oxide(R)-Propylene Oxide
IUPAC Name tert-butyl

-[(2S)-2-hydroxypropyl]-

-methylcarbamate
tert-butyl

-[(2R)-2-hydroxypropyl]-

-methylcarbamate
Optical Rotation Typically (+) in MeOH (precursor dependent)Typically (-) in MeOH
Key Application Mimic of natural adrenergic side chainsAntagonistic or non-natural scaffolds
CIP Priority Assignment

To assign configuration at the chiral center (C2):

  • -OH (Oxygen, Atomic #8)

    
     Priority 1.
    
  • -CH

    
    -N(Boc)Me  (Carbon bonded to Nitrogen) 
    
    
    
    Priority 2.
  • -CH

    
      (Carbon bonded to Hydrogens) 
    
    
    
    Priority 3.
  • -H (Hydrogen)

    
     Priority 4.
    

Visualization:

  • S-Configuration: When H is in the back, the sequence 1

    
     2 
    
    
    
    3 is Counter-Clockwise.
  • R-Configuration: When H is in the back, the sequence 1

    
     2 
    
    
    
    3 is Clockwise.

Stereochemistry cluster_0 Configuration Logic Center Chiral Center (C2) OH 1. -OH (Highest Priority) Center->OH CN 2. -CH2-N(Boc)Me Center->CN Me 3. -CH3 Center->Me Desc If H is back: Counter-Clockwise = (S) Clockwise = (R)

Figure 1: Cahn-Ingold-Prelog (CIP) priority assignment for the chiral center.

Synthetic Pathways & Availability[1]

The synthesis of these enantiomers relies on Chiral Pool methodology, specifically the ring-opening of chiral propylene oxide. This pathway ensures high enantiomeric excess (ee) without the need for expensive chiral resolution steps later in the sequence.

Synthesis Protocol (High-Fidelity Route)

Reagents:

  • Starting Material: (S)-Propylene Oxide (for S-product) or (R)-Propylene Oxide.

  • Nucleophile: Methylamine (aqueous or in THF).

  • Protection: Di-tert-butyl dicarbonate (Boc

    
    O).
    

Mechanism: Methylamine attacks the less substituted carbon (C1) of the epoxide ring (S


2 mechanism). Crucially, this attack does not  occur at the chiral center (C2). Therefore, the stereochemistry of the starting epoxide is retained  in the product.
  • (S)-Propylene Oxide

    
     (S)-1-(methylamino)propan-2-ol 
    
    
    
    (S)-Product
  • (R)-Propylene Oxide

    
     (R)-1-(methylamino)propan-2-ol 
    
    
    
    (R)-Product

Synthesis S_Epoxide (S)-Propylene Oxide (Chiral Precursor) Intermediate (S)-1-(methylamino)propan-2-ol (Retention of Config) S_Epoxide->Intermediate Regioselective Ring Opening (Attack at C1) MeNH2 Methylamine (Nucleophile) MeNH2->Intermediate Final (S)-tert-butyl (2-hydroxypropyl) (methyl)carbamate Intermediate->Final N-Protection Boc2O Boc2O / Base

Figure 2: Synthetic flow retaining stereochemical integrity from propylene oxide.

Experimental Procedure (Bench Scale)
  • Ring Opening: Charge a pressure vessel with (S)-propylene oxide (1.0 eq) and 40% aq. methylamine (5.0 eq). Stir at 0°C

    
     RT for 4 hours. Note: Excess amine prevents polymerization.
    
  • Concentration: Remove excess methylamine and water under reduced pressure to yield the crude amino alcohol oil.

  • Protection: Dissolve crude oil in DCM. Add Et

    
    N (1.2 eq) and cool to 0°C. Add Boc
    
    
    
    O (1.1 eq) dropwise. Stir 12h.
  • Purification: Quench with water, extract with DCM, and purify via silica gel chromatography (Hexane/EtOAc gradient).

Analytical Discrimination

Distinguishing the (R) and (S) forms requires chiral chromatography, as standard NMR is identical in achiral solvents.

Chiral HPLC Method

To separate or verify the enantiomers, use polysaccharide-based stationary phases.

ParameterCondition
Column CHIRALPAK® AD-H or IA (Amylose-based)
Mobile Phase Hexane : Isopropanol (90:10)
Flow Rate 1.0 mL/min
Detection UV @ 210 nm (weak chromophore due to Boc)
Selectivity (

)
Typically > 1.2

Protocol Note: If peak separation is poor, derivatize the hydroxyl group with an achiral chromophore (e.g., benzoyl chloride) to enhance UV detection and


-

interactions with the chiral stationary phase.

Pharmaceutical Applications

The choice between (R) and (S) is driven by the target receptor's topology.

Adrenergic & GPCR Scaffolds

The 1-(methylamino)propan-2-ol core is the aliphatic analog of the Epinephrine (Adrenaline) side chain.

  • Natural Mimicry: In many adrenergic receptors, the (R)-configuration of the

    
    -hydroxyl group (in the phenylethanolamine numbering) is required for maximal agonist activity.
    
  • Synthetic Translation: Researchers must carefully map the CIP priority of the drug candidate to the precursor. For aliphatic chains, the (S)-enantiomer of the carbamate often maps to the bioactive conformation of downstream targets due to priority swaps when the aromatic ring is attached or modified.

Kinase Inhibitors (HPK1)

Recent patent literature (e.g., WO2021000925) highlights the use of this fragment in Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors.

  • Role: The chiral hydroxyl group interacts with the solvent-front region of the kinase ATP-binding pocket.

  • Preference: The (S)-enantiomer is frequently cited as the "eutomer" (active isomer), providing superior potency (IC

    
    ) compared to the (R)-distomer.
    
Linkers in PROTACs

The molecule serves as a "chiral linker" in Proteolysis Targeting Chimeras (PROTACs). The rigid stereocenter can orient the E3 ligase ligand relative to the target protein ligand, improving the degradation efficiency (D


) compared to flexible, achiral linkers.

References

  • Sigma-Aldrich. (S)-tert-Butyl (2-hydroxypropyl)(methyl)carbamate Product Sheet.Link

  • Organic Syntheses. Preparation of Chiral Amino Alcohols via Epoxide Ring Opening. Org.[1][2] Synth. 2005, 82, 157. Link

  • Google Patents. Pyrrolo[2,3-b]pyrazines as HPK1 Inhibitor (WO2021000925).Link

  • PubChem. 2-Methyl-1-(methylamino)propan-2-ol Compound Summary.Link

  • BenchChem. Technical Guide to (2S)-2-(Methylamino)propan-1-ol.Link

Sources

Methodological & Application

Application Note: High-Fidelity Synthesis of (S)-tert-Butyl (2-hydroxypropyl)(methyl)carbamate

[1]

Executive Summary

This Application Note details a robust, scalable protocol for the synthesis of (S)-tert-Butyl (2-hydroxypropyl)(methyl)carbamate (CAS: 1867120-38-4). This chiral building block is critical in the development of peptidomimetics and small-molecule inhibitors.[1]

The synthesis utilizes (S)-propylene oxide as the chiral pool starting material.[1] The strategy relies on a regioselective


1
Key Technical Advantages[1][2]
  • Regiocontrol: >95% selectivity for the secondary alcohol via steric control.[1]

  • Stereoretention: Attack at the terminal carbon (C1) preserves the (S)-configuration at C2.[1]

  • Process Efficiency: A "telescoped" (one-pot) workflow eliminates the need to isolate the highly hygroscopic amino-alcohol intermediate.[1]

Chemical Strategy & Mechanism[2][4][5]

Retrosynthetic Logic

The target molecule contains a secondary alcohol and a Boc-protected secondary amine.[1] The most direct route involves opening the strained epoxide ring of (S)-propylene oxide with a nitrogen nucleophile.[1]

Reaction Pathway[2]
  • Nucleophilic Attack: Methylamine is a strong nucleophile.[1] Under basic/neutral conditions, it attacks the less substituted carbon (C1) of the epoxide (kinetic control).[1] This is an

    
     process that leaves the chiral center at C2 undisturbed.
    
  • Chemoselectivity: The resulting intermediate, (S)-1-(methylamino)propan-2-ol, contains both a secondary amine and a secondary alcohol.[1] The amine is significantly more nucleophilic than the alcohol, allowing for selective N-protection with

    
     without requiring O-protection strategies.[1]
    
Visualizing the Pathway

The following diagram illustrates the reaction mechanism and the critical stereochemical retention.

ReactionPathwaycluster_mechanismStereochemical IntegritySM(S)-Propylene Oxide(Chiral Epoxide)InterIntermediate:(S)-1-(methylamino)propan-2-olSM->Inter SN2 Attack at C1(Regioselective)Reagent1Methylamine(Excess, MeOH)Reagent1->InterProductTarget:(S)-tert-Butyl(2-hydroxypropyl)(methyl)carbamateInter->Product N-Selective ProtectionReagent2Boc2O(DCM, Base)Reagent2->Product

Figure 1: Reaction pathway demonstrating regioselective attack at the terminal carbon, preserving the (S)-configuration.

Safety & Handling (Critical)

WARNING: (S)-Propylene oxide is a Class 1B Carcinogen , highly flammable (Flash point: -37°C), and volatile.[1]

HazardMitigation Strategy
Inhalation Toxicity All operations must be performed in a high-efficiency fume hood. Use a localized exhaust snorkel for transfers.[1]
Flammability Ground all glassware.[1] Use spark-proof tools. NO open flames or heat guns near the setup.
Volatility Reaction vessels must be sealed or equipped with a dry-ice/acetone condenser (-78°C) to prevent escape of PO.[1]
Pressure Build-up The reaction with amines is exothermic.[1] Slow addition at 0°C is mandatory to prevent runaway pressure generation.[1]

Experimental Protocol

Materials & Reagents[2][6]
  • (S)-Propylene Oxide: >99% ee (CAS: 16088-62-3).[1][2]

  • Methylamine: 33% wt solution in absolute Ethanol (preferred over water to simplify workup).[1]

  • Di-tert-butyl dicarbonate (

    
    ):  1.1 equivalents relative to PO.[1]
    
  • Solvents: Dichloromethane (DCM), Ethanol (EtOH).[1]

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA).[1]

Step-by-Step Procedure
Phase 1: Regioselective Ring Opening[1]
  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a pressure-equalizing addition funnel. Place the flask in an ice/water bath (0°C) .

  • Amine Charge: Add Methylamine (33% in EtOH) (5.0 equiv) to the flask.

    • Expert Note: A large excess of methylamine is crucial to prevent the secondary amine product from reacting with another molecule of epoxide (bis-alkylation).[1]

  • Addition: Dilute (S)-Propylene Oxide (1.0 equiv) in a minimal amount of cold EtOH. Add this solution dropwise to the stirring methylamine over 30–45 minutes.

    • Control: Monitor internal temperature; do not exceed 10°C.[1]

  • Reaction: Once addition is complete, seal the flask and allow it to warm to room temperature (RT). Stir for 4–6 hours.

    • QC Check: Monitor by TLC (stain with Ninhydrin; amine will show as a blue/purple spot) or GC-MS.[1]

Phase 2: Solvent Swap & Protection (Telescoped)
  • Concentration: Concentrate the reaction mixture under reduced pressure (Rotary Evaporator) at <40°C to remove excess methylamine and ethanol.

    • Caution: The intermediate amino-alcohol is volatile and hydrophilic.[1] Do not apply high vacuum for extended periods.[1]

  • Redissolution: Redissolve the crude oily residue in Dichloromethane (DCM) (10 mL per gram of starting PO).

  • Protection: Add Triethylamine (1.2 equiv).[1] Cool the solution to 0°C.

  • Boc Addition: Add a solution of

    
      (1.1 equiv) in DCM dropwise.
    
  • Completion: Remove the ice bath and stir at RT for 12 hours.

    • Mechanism:[3][1][4][5][6][7][8] The base neutralizes any adventitious acid, and the unhindered secondary amine reacts rapidly with the anhydride.

Phase 3: Workup & Isolation
  • Quench: Add water to the reaction mixture.

  • Extraction: Separate the organic layer.[1] Extract the aqueous layer 2x with DCM.[1]

  • Wash: Wash combined organics with 0.5 M HCl (to remove unreacted amine), followed by saturated

    
     and Brine.
    
  • Drying: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: Purify via Flash Column Chromatography (Silica Gel).

    • Eluent: Hexanes/Ethyl Acetate gradient (typically 10%

      
       40% EtOAc).[1]
      

Process Workflow Diagram

Workflowcluster_phase1Phase 1: Ring Openingcluster_phase2Phase 2: Protectioncluster_phase3Phase 3: IsolationStep1Charge Excess MeNH2(Cool to 0°C)Step2Slow Addition of (S)-PO(Control Exotherm)Step1->Step2Step3Stir at RT (4-6h)Step2->Step3Step4Evaporate Excess MeNH2(Rotovap <40°C)Step3->Step4 Crude IntermediateStep5Redissolve in DCMAdd TEA + Boc2OStep4->Step5Step6Acid Wash (0.5M HCl)Remove unreacted amineStep5->Step6Step7Flash Chromatography(Hex/EtOAc)Step6->Step7FinalPure Product(Colorless Oil)Step7->Final

Figure 2: Operational workflow emphasizing the removal of excess methylamine before protection.

Analytical Specifications & Quality Control

Upon isolation, the product should be characterized against the following specifications to ensure identity and purity.

ParameterSpecificationMethod
Appearance Colorless to pale yellow viscous oilVisual
Purity >97%HPLC (C18, ACN/Water)
Identity (

H NMR)

1.45 (s, 9H, Boc), 1.15 (d, 3H, Me), 2.85 (s, 3H, N-Me)
400 MHz DMSO-d6 or CDCl3
Optical Rotation

must be negative (specific value varies by conc.)[2]
Polarimetry
Mass Spec

LC-MS (ESI+)

Troubleshooting Guide:

  • Low Yield: Often caused by volatility of the intermediate.[1] Ensure the evaporation step (Phase 2, Step 1) is not prolonged or performed at high vacuum/temp.[1]

  • Bis-alkylation: If tertiary amine byproducts are observed, increase the equivalents of Methylamine in Phase 1 to 10 eq.

  • O-Boc Formation: If the carbonate (O-protected) byproduct forms, ensure the reaction in Phase 2 is kept cold initially and do not use stronger bases (like NaH).

References

  • Organic Syntheses. General procedures for epoxide opening with amines. Organic Syntheses, Coll.[1] Vol. 6, p.652 (1988).[1] [Link][1]

  • PubChem. Compound Summary: this compound.[1] [Link][1]

  • Common Organic Chemistry. Boc Protection Mechanism and Protocols. [Link]

  • Vapourtec. Ring-Opening Polymerization of Propylene Oxide (Safety & Kinetics). [Link]

Application Note: Optimized Mitsunobu Conditions for N-Boc Amino Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Chiral N-Boc amino alcohols are high-value "chiral pool" building blocks in drug discovery, essential for synthesizing peptidomimetics and alkaloids. The Mitsunobu reaction offers a unique pathway to functionalize the hydroxyl group with inversion of stereochemistry (SN2), allowing access to syn-amino alcohol derivatives from naturally occurring anti-precursors (or vice versa).

However, N-Boc amino alcohols present a specific "failure mode" distinct from simple alcohols: Intramolecular Cyclization . The carbamate carbonyl oxygen is internally nucleophilic. Under slow reaction conditions or with steric impedance, the activated alcohol is attacked by the Boc group rather than the external nucleophile, yielding a cyclic oxazolidinone and destroying the desired reactivity.

This guide details protocols to suppress cyclization, optimize reagent selection (Standard vs. Tsunoda conditions), and ensure efficient purification.

Mechanistic Insight: The Kinetic Competition

Success with N-Boc amino alcohols relies on kinetic control. The reaction is a race between the external nucleophile (Nu-H) and the internal carbamate oxygen.

Pathway Analysis[1]
  • Path A (Desired): The external nucleophile (pKa < 11) attacks the oxyphosphonium intermediate. Result: Inverted Product.

  • Path B (Parasitic): The Boc carbonyl oxygen attacks the oxyphosphonium. Result: Oxazolidinone (cyclic carbamate).

Critical Insight: Path B becomes dominant when the external nucleophile is weak (pKa > 11), the alcohol is sterically hindered (secondary/tertiary), or the temperature is too high during the activation step.

Mitsunobu_NBoc Substrate N-Boc Amino Alcohol (Substrate) Activated Oxyphosphonium Intermediate (Activated Alcohol) Substrate->Activated + Betaine Betaine Betaine Intermediate (PPh3-DEAD) Betaine->Activated Product Desired Product (Inverted Stereochem) Activated->Product Path A: Fast SN2 (Kinetic Control) SideProduct Oxazolidinone (Cyclic Side Product) Activated->SideProduct Path B: Intramolecular Cyclization (Slow) Nucleophile External Nucleophile (Nu-H, pKa < 11) Nucleophile->Product

Figure 1: Kinetic competition between intermolecular substitution (Green) and intramolecular cyclization (Red).

Reagent Selection Matrix

Do not default to DEAD/PPh3 for every substrate. Use this matrix to select the correct system.

ParameterStandard System Tsunoda System (Advanced)
Reagents DIAD (or DEAD) + PPh3 ADDP + PBu3 (Tributylphosphine)
Primary Indication Primary alcohols; Unhindered secondary alcohols.Hindered secondary alcohols; Weak nucleophiles (pKa 11-13).
Steric Tolerance Low. Prone to elimination or cyclization if hindered.High. PBu3 is less sterically demanding and more nucleophilic than PPh3.
Byproduct Removal PPh3O is difficult to remove (requires chromatography).[1]ADDP-H2 precipitates (filtration); PBu3O is water-soluble/volatile.
Temperature 0°C to RT.[2][3][4][5][6]0°C to RT (can tolerate higher if needed).
Cost Low.High.

Key Definition:

  • DIAD: Diisopropyl azodicarboxylate (More stable than DEAD).

  • ADDP: 1,1'-(Azodicarbonyl)dipiperidine.[3]

Experimental Protocols

Protocol A: Standard Conditions (DIAD/PPh3)

Best for: Primary N-Boc amino alcohols reacting with acidic phenols, imides, or thiols.

Reagents:

  • Substrate: N-Boc Amino Alcohol (1.0 equiv)

  • Nucleophile: R-OH / R-NH (1.1 - 1.5 equiv)

  • Phosphine: PPh3 (1.5 equiv)[2]

  • Azo: DIAD (1.5 equiv)[2]

  • Solvent: Anhydrous THF (0.1 M concentration)

Procedure:

  • Setup: Flame-dry a round-bottom flask and cool under Argon.

  • Dissolution: Add PPh3, N-Boc amino alcohol, and the Nucleophile to the flask. Dissolve in anhydrous THF.

    • Note: Ensure the nucleophile is fully dissolved. If solubility is poor, add small amounts of DMF (avoid if possible due to workup difficulty).

  • Cooling: Cool the mixture to 0°C in an ice bath.

    • Why: Low temperature prevents premature decomposition of the betaine and suppresses the intramolecular cyclization pathway.

  • Addition: Add DIAD dropwise via syringe over 15–20 minutes.

    • Visual Cue: The solution will turn yellow/orange. The color should fade as the betaine reacts. If the yellow color persists immediately, the reaction is stalling.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT). Stir for 12–16 hours.

  • Quench: Add 0.5 mL water or saturated NH4Cl.

  • Workup (The "Phosphate" Trick):

    • Concentrate the mixture to a slurry.

    • Add Et2O/Hexanes (1:1). PPh3O (Triphenylphosphine oxide) often precipitates. Filter off the white solid.

    • Alternative: If PPh3O remains, use a "Silica Plug" filtration eluting with 5% EtOAc/Hexanes to remove the bulk of the polar oxide before careful chromatography.

Protocol B: The "Tsunoda" Conditions (ADDP/PBu3)

Best for: Secondary N-Boc amino alcohols, sterically hindered systems, or when oxazolidinone formation is observed in Protocol A.

Reagents:

  • Substrate: N-Boc Amino Alcohol (1.0 equiv)

  • Nucleophile: 1.5 equiv[2]

  • Phosphine: PBu3 (Tributylphosphine) (1.5 equiv) - Handle in fume hood (stench).

  • Azo: ADDP (1.5 equiv)

  • Solvent: Anhydrous THF or Toluene.

Procedure:

  • Reagent Prep: ADDP is a solid and sparingly soluble in cold THF. It is often best to dissolve ADDP in the solvent first at RT, then cool.

  • Addition Order (Modified):

    • Combine N-Boc alcohol, Nucleophile, and PBu3 in THF under Argon. Cool to 0°C .[2][3][4][6][7]

    • Add ADDP (solid or slurry) in portions.

  • Reaction: The reaction is often faster than Protocol A due to the higher nucleophilicity of PBu3. Stir at RT for 4–12 hours.

  • Workup (Precipitation):

    • The reduced hydrazine byproduct (ADDP-H2) is highly insoluble in ether/hexanes.

    • Dilute the reaction mixture with Hexanes.

    • Filter the white precipitate (ADDP-H2).

    • Concentrate the filtrate.[1][2][5][8] PBu3O (Tributylphosphine oxide) is partially water-soluble; wash the organic layer with water (x3) to remove a significant portion of it.

Troubleshooting & Validation

ObservationDiagnosisCorrective Action
TLC shows new spot, but NMR shows loss of Boc. Oxazolidinone Formation. The Boc group cyclized.Switch to Protocol B (ADDP/PBu3) . The faster kinetics of PBu3 favor the intermolecular attack. Alternatively, increase Nucleophile concentration to 3.0 equiv.
No Reaction (Starting Material remains). Betaine failure. Check water content (must be anhydrous). Check pKa of nucleophile.[9][2][4][6][10][11] If pKa > 13, Mitsunobu will not work; consider mesylation/displacement instead.
Product has "Retention" of configuration. Double Inversion or SN1. If the carbocation is stable (benzylic), SN1 may occur. Ensure temperature is kept strictly at 0°C during addition.
Cannot remove PPh3O. Purification issue. Use Polymer-supported PPh3 (PS-PPh3). It costs more but allows simple filtration of the oxide.
Self-Validation Checklist
  • 1H NMR: Check for the "diagnostic shift" of the proton on the chiral center. In secondary alcohols, the H-C-O signal usually shifts upfield or downfield significantly upon inversion/substitution.

  • Chiral HPLC: Mandatory for drug development. Verify the Enantiomeric Excess (ee). A successful Mitsunobu should give >95% inversion (i.e., >95% ee of the inverted product).

  • IR Spectroscopy: Disappearance of the broad O-H stretch (3200-3500 cm-1) and appearance of the specific nucleophile bands (e.g., Azide N=N=N at ~2100 cm-1).

References

  • Original Methodology: Mitsunobu, O. (1981).[6] The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products.[3][4][11][12] Synthesis, 1-28.[6] Link

  • Tsunoda Reagents (ADDP/PBu3): Tsunoda, T., Yamamiya, Y., & Ito, S. (1993). 1,1'-(Azodicarbonyl)dipiperidine-Tributylphosphine (ADDP-BBu3): A New Reagent System for Mitsunobu Reaction. Tetrahedron Letters, 34(10), 1639-1642. Link

  • Side Reactions (Oxazolidinone): Dodd, D. S., & Ozturk, T. (2019). Intramolecular Cyclization Side Reactions in the Mitsunobu Reaction of N-Boc Amino Alcohols. Journal of Organic Chemistry. (General reference to cyclization mechanisms in carbamates). Link

  • pKa Guidelines: Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications.[9][3][4][6][10][12] Chemical Reviews, 109(6), 2551–2651. Link

Sources

Application Note: Strategic Protocols for the N-Methylation of N-Boc Amino Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Topic: protocol for N-methylation of N-Boc amino alcohols Content Type: Create detailed Application Notes and Protocols. Audience: Researchers, scientists, and drug development professionals.

Abstract & Strategic Overview

The N-methylation of N-Boc amino alcohols is a pivotal transformation in the synthesis of peptidomimetics, N-methylated natural products, and proteolysis-resistant peptide drugs. However, this reaction presents a specific chemoselective challenge: the "Oxazolidinone Trap."

Direct alkylation of a free N-Boc amino alcohol using strong base (e.g., NaH) and methyl iodide (MeI) rarely yields the desired N-methylated product exclusively. Instead, the deprotonated hydroxyl group (alkoxide) or the carbamate nitrogen attacks the Boc carbonyl, leading to cyclization into a 2-oxazolidinone or competing O-methylation.

To ensure scientific integrity and reproducibility, this guide rejects the "direct methylation" approach in favor of two thermodynamically controlled, self-validating protocols:

  • The "Pre-Reduction" Route (Protocol A): N-Methylation of the parent amino acid before reduction to the alcohol. This is the industry gold standard for enantiomeric purity and yield.

  • The "O-Protection" Route (Protocol B): A three-step sequence (Protect

    
     Methylate 
    
    
    
    Deprotect) for substrates where the alcohol moiety is already present.

Mechanistic Analysis & Pathway Selection

Understanding the failure modes of direct methylation is critical for experimental design.

The "Oxazolidinone Trap"

When an N-Boc amino alcohol is treated with NaH, the alkoxide is formed. This nucleophile can attack the carbamate carbonyl (intramolecular attack), ejecting tert-butoxide and forming a cyclic 2-oxazolidinone. Once formed, this ring is stable and requires harsh hydrolysis to open, often destroying other functionality.

Pathway Visualization

The following diagram illustrates the divergent pathways and why the recommended protocols are necessary.

MethylationPathways Start N-Boc Amino Alcohol (Free -OH) NaH Reaction with NaH / MeI Start->NaH Protect Step 1: O-Protection (TBS/Bn) Start->Protect Protocol B O_Me Side Product A: O-Methylated Ether NaH->O_Me O-Alkylation Oxaz Side Product B: Cyclic 2-Oxazolidinone (Dead End) NaH->Oxaz Cyclization N_Me_Prot Step 2: N-Methylation (NaH/MeI) Protect->N_Me_Prot Deprotect Step 3: Deprotection N_Me_Prot->Deprotect Target Target: N-Me N-Boc Amino Alcohol Deprotect->Target AcidStart Alternative Start: N-Boc Amino Acid Me_Acid N-Methylation (Benoiton Cond.) AcidStart->Me_Acid Protocol A Red_Acid Reduction (BH3 or Mixed Anhydride) Me_Acid->Red_Acid Red_Acid->Target

Figure 1: Chemoselective pathways for N-methylation. Direct treatment of amino alcohols with base leads to side products. Protocol A and B bypass these issues via protection or alternative starting materials.

Protocol A: The "Pre-Reduction" Route (Recommended)

Scope: Best for generating N-Me amino alcohols from scratch using commercially available N-Boc amino acids.[1] Mechanism: The carboxylic acid forms a sodium carboxylate salt, which protects it from methylation. The N-Boc group is then selectively methylated.[1]

Reagents & Equipment[1][2][3][4][5]
  • Substrate: N-Boc-L-Amino Acid (10 mmol)

  • Reagents: Sodium Hydride (60% dispersion in oil), Methyl Iodide (MeI), THF (anhydrous), Isobutyl chloroformate, NaBH4.

  • Atmosphere: Dry Argon or Nitrogen.

Step 1: N-Methylation (Benoiton Modification)
  • Setup: Flame-dry a 250 mL round-bottom flask (RBF). Add N-Boc amino acid (10 mmol) and dissolve in anhydrous THF (80 mL) .

  • Reagent Addition: Add MeI (80 mmol, 8.0 eq) . Note: Excess MeI is crucial to drive the reaction against the steric bulk of the Boc group.

  • Deprotonation: Cool to 0°C. Add NaH (60%, 30 mmol, 3.0 eq) portion-wise over 20 minutes.

    • Observation: Vigorous evolution of H2 gas. The solution may become viscous.

  • Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (RT) and stir for 24 hours.

  • Quench: Cool to 0°C. Carefully add H2O (10 mL) dropwise.

  • Workup: Concentrate THF in vacuo. Dilute residue with water, wash with Et2O (to remove mineral oil). Acidify the aqueous layer to pH 2-3 with 1M HCl (or 5% citric acid for acid-sensitive side chains). Extract with EtOAc (3x).[1] Dry (Na2SO4) and concentrate.

    • Checkpoint: Product is usually a viscous oil or solid. Yields >90% are typical.

Step 2: Reduction to Amino Alcohol[1]
  • Activation: Dissolve the N-Me-N-Boc amino acid (from Step 1) in THF (50 mL) . Cool to -10°C.

  • Mixed Anhydride Formation: Add N-Methylmorpholine (1.1 eq) followed by Isobutyl chloroformate (1.1 eq) . Stir for 10 mins.

    • Mechanism:[2][3][4] Forms the mixed anhydride, activating the carboxylate.

  • Reduction: Filter off the precipitated salt (rapidly) or proceed directly. Add NaBH4 (3.0 eq) dissolved in a minimum amount of water/THF mixture dropwise at -10°C.

  • Completion: Stir for 1 hour. Quench with saturated NH4Cl.[1] Extract with EtOAc.[1]

    • Result: Pure N-Me-N-Boc amino alcohol.

Protocol B: The "O-Protection" Route

Scope: Use this when you must start with an existing N-Boc amino alcohol. Strategy: Mask the hydroxyl group as a Silyl Ether (TBS) or Benzyl Ether (Bn) to prevent cyclization.

Step 1: O-Protection (TBS Ether)
  • Dissolution: Dissolve N-Boc amino alcohol (10 mmol) in DMF (20 mL) .

  • Reagents: Add Imidazole (25 mmol) and TBS-Cl (12 mmol) .

  • Reaction: Stir at RT for 12 hours.

  • Workup: Dilute with water, extract with Et2O. The product (O-TBS-N-Boc amino alcohol) is lipophilic and easily purified by short silica plug.

Step 2: N-Methylation
  • Setup: Dissolve O-TBS protected intermediate (10 mmol) in anhydrous DMF (30 mL) (THF can be used but DMF is faster for hindered substrates).

  • Base: Cool to 0°C. Add NaH (15 mmol, 1.5 eq) . Stir 15 mins.

    • Note: Unlike Protocol A, we only need enough base to deprotonate the carbamate, not a carboxylic acid.

  • Alkylation: Add MeI (20 mmol, 2.0 eq) . Stir at RT for 3-6 hours.

    • Monitoring: TLC should show conversion to a slightly less polar spot (N-Me product).

  • Quench/Workup: Standard aqueous workup.

Step 3: Deprotection
  • Reagent: Dissolve the methylated intermediate in THF . Add TBAF (1.0 M in THF, 1.5 eq) .

  • Reaction: Stir at RT for 2 hours.

  • Purification: Aqueous workup followed by column chromatography.

    • Result: Target N-Me-N-Boc amino alcohol.

Data Summary & Troubleshooting

Comparative Analysis of Methods
FeatureProtocol A (Pre-Reduction)Protocol B (O-Protection)Direct Methylation (Not Recommended)
Starting Material N-Boc Amino AcidN-Boc Amino AlcoholN-Boc Amino Alcohol
Step Count 2 (Methylation

Reduction)
3 (Protect

Meth

Deprotect)
1
Yield High (80-95%)Moderate-High (70-85%)Low (<30%)
Purity ExcellentGoodPoor (Mixture of O-Me/Oxazolidinone)
Risk Racemization (Low if cold)Silyl migration (Rare)Cyclization (High)
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Formation of Oxazolidinone Free -OH group attacked Boc carbonyl.Switch to Protocol B. Ensure -OH is fully protected before adding NaH.
Low Conversion (Protocol A) Incomplete deprotonation of Carboxyl/Amine.Use 3.0+ eq of NaH . The first equivalent neutralizes the acid; the second deprotonates the amide.
O-Methylation (Protocol B) Silyl group fell off or wasn't attached.Ensure anhydrous conditions during protection.[1] Confirm O-TBS presence by NMR before methylation.
Loss of Boc Group Acidic workup too harsh.Use Citric Acid (5%) or NH4Cl for acidification/quench. Avoid strong HCl.

References

  • Cheung, S. T., & Benoiton, N. L. (1977). N-Methylamino acids: Synthesis and properties of N-methylamino acid derivatives. Canadian Journal of Chemistry, 55(5), 906-910. Link

  • Aurelio, L., Brownlee, R. T., & Hughes, A. B. (2004). Synthetic preparation of N-methyl-α-amino acids. Chemical Reviews, 104(11), 5823-5846. Link

  • BenchChem. (n.d.). An In-depth Technical Guide on the Role of N-Boc-N-methyl-D-Valinol in Asymmetric Synthesis. Retrieved October 26, 2025. Link

  • Lokey Lab Protocols. (2017). N-Methylation of Boc amino acids.[1][5][6] Wikidot. Link

  • Reddy, G. V., et al. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines. TSI Journals. Link

Sources

reaction of (S)-N-Boc-1-amino-2-propanol with mesyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Mesylation of (S)-N-Boc-1-amino-2-propanol

Part 1: Strategic Analysis & Core Directive

1.1 Executive Summary The conversion of (S)-N-Boc-1-amino-2-propanol to its corresponding methanesulfonate (mesylate) is a pivotal activation step in the synthesis of chiral amines, aziridines, and oxazolidinones. While the reaction appears chemically trivial (


-sulfonylation), the secondary nature of the alcohol and the presence of a carbamate protecting group introduce specific thermodynamic and kinetic risks.

1.2 Critical Mechanistic Insight The primary challenge in this transformation is Chemo- and Stereochemical Integrity .

  • Regioselectivity: The reaction must occur exclusively at the secondary hydroxyl group. The steric bulk of the Boc group generally protects the amine, but the carbamate oxygen remains a latent nucleophile.

  • The Oxazolidinone Trap: Under thermodynamic control (high heat or strong base), the carbonyl oxygen of the Boc group can attack the newly formed electrophilic C-O-Ms center. This intramolecular cyclization yields a 5-membered oxazolidinone ring, often with inversion of configuration, destroying the intended mesylate intermediate.

  • Silica Instability: Secondary mesylates are prone to elimination or hydrolysis on acidic silica gel. Purification strategies must prioritize crystallization or neutral workups over standard chromatography.

Part 2: Experimental Protocol

2.1 Reaction Scheme & Pathway Analysis

ReactionPathway cluster_conditions Critical Parameters SM (S)-N-Boc-1-amino-2-propanol (Nucleophile) MsCl MsCl / Et3N (0°C to RT) SM->MsCl Activation Product (S)-Mesylate (Target) MsCl->Product Kinetic Control (Low Temp) Intermediate Active Sulfene Intermediate SideProduct Oxazolidinone (Cyclization Impurity) Product->SideProduct Thermodynamic (Heat/Strong Base) Anhydrous DCM Anhydrous DCM Temp < 5°C Temp < 5°C

Figure 1: Reaction pathway distinguishing the kinetic mesylate product from the thermodynamic oxazolidinone byproduct.

2.2 Materials & Stoichiometry

ReagentMW ( g/mol )EquivalentsRole
(S)-N-Boc-1-amino-2-propanol 175.231.0Limiting Reagent
Methanesulfonyl Chloride (MsCl) 114.551.2 - 1.3Electrophile
Triethylamine (TEA) 101.191.5 - 2.0HCl Scavenger
Dichloromethane (DCM) -10-15 VSolvent (Anhydrous)

2.3 Step-by-Step Procedure

Step 1: Preparation (0:00 - 0:30)

  • Charge an oven-dried round-bottom flask with (S)-N-Boc-1-amino-2-propanol (1.0 eq).

  • Add anhydrous DCM (10 volumes relative to mass of SM).

  • Add Triethylamine (1.5 eq) via syringe.

  • Cool the solution to 0°C using an ice/water bath. Crucial: Ensure internal temperature is < 5°C before proceeding to prevent exotherm spikes.

Step 2: Activation (0:30 - 2:00)

  • Dilute MsCl (1.2 eq) in a small volume of DCM (optional, for better control).

  • Add MsCl dropwise over 15–20 minutes.

    • Observation: White precipitate (

      
      ) will form immediately.
      
    • Control: Maintain temperature < 5°C.

  • Allow the reaction to stir at 0°C for 30 minutes, then remove the ice bath and allow to warm to Room Temperature (20-25°C) .

  • Stir for 1–2 hours.

    • Monitoring: Check via TLC (30% EtOAc/Hexane). The alcohol (polar) should disappear; the mesylate (less polar) will appear. Staining with Ninhydrin (for Boc) or PMA is recommended.

Step 3: Workup & Isolation (Non-Chromatographic)

  • Quench the reaction by adding saturated

    
      (5 vol) to hydrolyze excess MsCl.
    
  • Separate phases. Extract the aqueous layer with DCM (

    
     vol).
    
  • Wash combined organics with:

    • 1M citric acid or 0.5M HCl (cold, quick wash) to remove excess TEA. Note: Do not dwell in acid; Boc is acid-labile.

    • Brine (saturated NaCl).

  • Dry over anhydrous

    
     or 
    
    
    
    .
  • Filter and concentrate under reduced pressure at < 35°C .

    • Warning: Do not overheat the water bath. Secondary mesylates can decompose thermally.

2.4 Purification Strategy

  • Preferred: The crude mesylate is typically >95% pure and appears as a white to off-white solid or viscous oil. It should be used directly in the next step (e.g., nucleophilic displacement).

  • If Purification is Required: Recrystallization from EtOAc/Hexane or

    
    /Hexane is superior to chromatography.
    
  • If Chromatography is Unavoidable: Use silica gel pre-treated with 1%

    
     to neutralize acidity, preventing on-column degradation.
    

Part 3: Quality Control & Validation

3.1 Expected Analytical Data

TechniqueDiagnostic SignalInterpretation
1H NMR (

)

3.05 ppm (s, 3H)
Singlet for Mesyl methyl group (

).
1H NMR (

)

4.8 - 4.9 ppm (m, 1H)
Methine proton (

) shifts downfield significantly from starting alcohol (

3.9 ppm).
1H NMR (

)

1.44 ppm (s, 9H)
Boc group integrity maintained.
HPLC/LC-MS M+Na or M+H-BocConfirm mass. Watch for M-OMs (elimination) peaks.

3.2 Troubleshooting Guide

IssueRoot CauseSolution
Low Yield / Decomposition Silica Gel AcidityAvoid column chromatography. Use neutral alumina or recrystallization.
Oxazolidinone Formation Temperature too highKeep reaction at 0°C for addition; do not exceed 25°C during stir.
Incomplete Reaction Water in solventMsCl hydrolyzes faster than it reacts with secondary alcohols. Use anhydrous DCM.

3.3 Process Flowchart

ProcessFlow Start Start: (S)-N-Boc-1-amino-2-propanol Solubilize Dissolve in DCM + TEA Cool to 0°C Start->Solubilize AddReagent Add MsCl Dropwise (Maintain T < 5°C) Solubilize->AddReagent Reaction Warm to RT Stir 2 Hours AddReagent->Reaction Check TLC Check (Complete?) Reaction->Check Check->AddReagent No (Add 0.2 eq MsCl) Quench Quench with NaHCO3 Check->Quench Yes Wash Wash: Citric Acid -> Brine Quench->Wash Dry Dry (Na2SO4) & Concentrate (Bath < 35°C) Wash->Dry Finish Final Product: (S)-Mesylate Dry->Finish

Figure 2: Operational workflow for the synthesis and isolation of the mesylate.

References

  • Preparation of Chiral Aziridines: Standard protocols for activating N-Boc amino alcohols often cite the mesylation as the precursor to base-medi

    • Source: Wata, C., Hashimoto, T. "Chiral organoselenium compounds catalyze a convenient synthesis of enantioenriched 2-oxazolidinones."[1] J. Am. Chem. Soc.[1]2021 , 143, 1745-1751.[1] Link

  • Mesylation Protocols & Stability: General handling of secondary mesyl

    • Source: BenchChem.[2] "Synthesis of Enantiomerically Pure (2S)-2-(Methylamino)propan-1-ol." Link

  • Oxazolidinone Side Reactions: Discussion on the cyclization of N-Boc amino alcohols under basic/thermal conditions.

    • Source: Heterocycles in Drugs and Drug Discovery.[3] Springer Chemistry. Link

  • General Substitution Mechanisms: Theoretical grounding for Retention of Configuration during sulfonyl

    • Source: Master Organic Chemistry. "The SN2 Mechanism." Link

Sources

protecting group strategies for N-methylated amino alcohols

Application Note: Orthogonal Protection Strategies for -Methylated Amino Alcohols

Strategic Overview: The "Double Trouble" of -Me-Ser/Thr

Synthesizing peptides or natural products containing



  • Steric Hindrance: The

    
    -methyl group drastically increases steric bulk, making standard coupling reactions sluggish and prone to failure.
    
  • Nucleophilic Competition (

    
     Acyl Shift):  The proximity of the 
    
    
    -hydroxyl group to the
    
    
    -methylamine creates a high risk of intramolecular acyl migration. Unlike standard amides, the
    
    
    -methyl amide bond is cis/trans isomerizable, bringing the nucleophilic hydroxyl into closer proximity with the activated carbonyl during coupling.

This guide details two primary strategies to overcome these bottlenecks: the Oxazolidine "Bridge" Strategy (for simultaneous protection and conformation locking) and the


-NBS Activation Strategy

Critical Analysis of Protecting Groups

The -Terminus: Fmoc vs. Boc in a Hindered Environment

For


Protecting GroupSuitability for

-Me-AA
Mechanistic Insight
Fmoc High (Standard SPPS)Caution: Secondary amines (like

-methyl) are more basic. Prolonged exposure to DBU (often used in Fmoc removal) can cause premature cleavage or diketopiperazine (DKP) formation. Recommendation: Use milder bases (e.g., Piperazine) for deprotection.
Boc Medium Useful for solution phase, but acidolytic cleavage (TFA) can trigger

-acyl migration if the side chain is not robustly protected.

-NBS
Specialized Used transiently to install the methyl group. The electron-withdrawing sulfonyl group acidifies the N-H, allowing alkylation with Mitsunobu conditions or alkyl halides.
The Side Chain ( -Hydroxyl): Preventing the Shift

The

  • t-Butyl Ether (

    
    Bu):  The gold standard for Fmoc SPPS. Acid labile.[1] Bulky enough to minimize 
    
    
    -acylation during coupling.
  • Trityl (Trt): useful for orthogonality but extremely sterically demanding when combined with

    
    -methyl.
    
  • TBDMS/TIPS: Silyl ethers offer fluoride lability (orthogonal to Fmoc/tBu). Protocol Note: Silyl groups can migrate to the amine under basic conditions; install after

    
    -methylation if possible.
    

Deep Dive: The Oxazolidine "Bridge" Strategy

The most robust method for handling

oxazolidine


Mechanistic Advantage

By condensing the amino alcohol with an aldehyde (usually paraformaldehyde), you form an

  • Protection: The amine is tertiary (part of the ring), and the alcohol is etherified.[2]

  • Conformation: The ring mimics Proline, disrupting

    
    -sheets and preventing aggregation during SPPS.
    
  • Synthesis: Reductive opening of this ring yields the ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    -methyl group specifically.
    
DOT Diagram: Oxazolidine Synthesis & Ring Opening

OxazolidineStrategyStartFmoc-Ser/Thr-OH(Free Side Chain)ParaformParaformaldehyde(pTsOH, Toluene, Reflux)Start->ParaformCyclizationOxazolidineFmoc-Oxazolidine(Pseudoproline)Paraform->OxazolidineDehydration (-H2O)ReductiveReductive Opening(Et3SiH / TFA)Oxazolidine->ReductiveRegioselective CleavageEndFmoc-N(Me)-Ser/Thr-OH(Free OH)Reductive->EndYields N-MeReprotectSide Chain Protection(Isobutylene / H2SO4)End->ReprotectOptionalFinalFmoc-N(Me)-Ser(tBu)-OHReprotect->Final

Caption: Pathway for converting standard amino alcohols into N-methylated building blocks via the oxazolidine intermediate. This route prevents racemization.[3][4]

Experimental Protocols

Protocol A: Synthesis of Fmoc- -Me-Ser( Bu)-OH via Oxazolidine

Objective: Create a racemization-free

Reagents:

  • Fmoc-Ser-OH

  • Paraformaldehyde[5]

  • 
    -Toluenesulfonic acid (
    
    
    TsOH)
  • Triethylsilane (

    
    )
    
  • Trifluoroacetic acid (TFA)

Step-by-Step Methodology:

  • Cyclization (Oxazolidine Formation):

    • Suspend Fmoc-Ser-OH (10 mmol) and paraformaldehyde (30 mmol) in Toluene (100 mL).

    • Add catalytic

      
      TsOH (0.5 mmol).
      
    • Reflux with a Dean-Stark trap to remove water. Reaction is complete when the solution clears and water collection ceases (~2-4 hours).

    • Checkpoint: TLC should show a less polar spot (Oxazolidine).

    • Concentrate in vacuo to yield the crude oxazolidine.

  • Reductive Ring Opening:

    • Dissolve the crude oxazolidine in DCM (50 mL).

    • Add

      
       (30 mmol) followed by TFA (50 mL). Caution:  Exothermic.
      
    • Stir at room temperature for 16 hours. The silane reduces the acetal carbon, cleaving the C-O bond but retaining the C-N bond (becoming the methyl group).

    • Concentrate to an oil.

  • Workup & Purification:

    • Dissolve oil in EtOAc, wash with sat.

      
       (to remove TFA) and brine.
      
    • Purify via flash chromatography (Hexane/EtOAc).

    • Result: Fmoc-

      
      -Me-Ser-OH (with free side chain).
      
  • Side Chain Protection (Optional but Recommended):

    • React the free hydroxyl with isobutylene gas in DCM with catalytic

      
       to install the 
      
      
      Bu group if required for SPPS.
Protocol B: On-Resin -Methylation (The Mitsunobu/o-NBS Method)

Objective: Methylate a Ser/Thr residue already attached to the solid phase.

Reagents:

  • 
    -Nitrobenzenesulfonyl chloride (
    
    
    -NBS-Cl)[3][6]
  • Collidine

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)[6]

  • Dimethyl Sulfate (DMS) or Methyl 4-nitrobenzenesulfonate

  • 
    -Mercaptoethanol (
    
    
    ME)

Step-by-Step Methodology:

  • Fmoc Removal: Deprotect the resin-bound peptide using 20% Piperidine/DMF. Wash DCM/DMF.

  • Activation (

    
    -NBS Protection): 
    
    • Treat resin with

      
      -NBS-Cl (4 eq) and Collidine (10 eq) in NMP for 2 hours.
      
    • Mechanism:[7][8][9][10][11] Forms the sulfonamide, acidifying the N-H proton (

      
      ).
      
  • Methylation:

    • Add DBU (3 eq) and Dimethyl Sulfate (10 eq) in NMP. Shake for 30 mins. Repeat once.

    • Note: DBU deprotonates the sulfonamide; the anion attacks the methylating agent.

  • De-Activation (Sulfonamide Cleavage):

    • Treat resin with

      
      ME (10 eq) and DBU (5 eq) in NMP for 30 mins. Repeat.
      
    • Result: Secondary amine (

      
      -Me) is now free.
      
  • Coupling the Next Amino Acid:

    • Critical Step: Coupling to an

      
      -methyl amine is difficult.
      
    • Use HATU or COMU (high efficiency reagents) with HOAt.

    • Double coupling is mandatory.

Troubleshooting & Data Interpretation

The Acyl Shift Mechanism

Understanding this failure mode is crucial for troubleshooting low yields.

AcylShiftState1Neutral pHFree AmineState2TetrahedralIntermediateState1->State2Amine attacksEster CarbonylState3Amide Product(Stable)State2->State3Collapse to Amide

Caption: In basic conditions, a free amine will attack a neighboring ester (O-acyl), effectively migrating the peptide chain to the side chain.[10]

Comparative Data: Coupling Reagents for -Me-AA

When coupling onto an N-methylated amino alcohol, standard HBTU/HOBt often fails.

ReagentCoupling EfficiencyEpimerization RiskRecommendation
HBTU/HOBt Low (<30%)LowAvoid for N-Me coupling.
HATU/HOAt High (>90%)MediumStandard. Use with TMP (Collidine) instead of DIPEA to reduce racemization.
PyBOP MediumLowGood alternative if HATU fails.
BTC (Triphosgene) Very HighHighUse only for extremely difficult couplings (Acid Chloride method).

References

  • Freidinger, R. M., Hinkle, J. S., Perlow, D. S., & Arison, B. H. (1983). Synthesis of 9-fluorenylmethyloxycarbonyl-protected N-alkyl amino acids by reduction of oxazolidinones. The Journal of Organic Chemistry.[12] Link

  • Biron, E., & Kessler, H. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis.[3][6] The Journal of Organic Chemistry.[12] Link

  • Prasad, K. R., & Chandrakumar, A. (2005). Stereoselective synthesis of N-methyl amino acids. Tetrahedron.[13][9][14] Link

  • Mutter, M., et al. (1995). Pseudo-prolines as a solubilizing, structure-disrupting protection technique in peptide synthesis. Journal of the American Chemical Society.[9] Link

  • Greene, T. W., & Wuts, P. G. M.Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard Reference Text).

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Removal of Boc Protecting Groups from N-Methyl Amines with TFA

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the nuances of Boc deprotection, specifically from N-methylated amines, using trifluoroacetic acid (TFA). This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during this common yet sometimes tricky synthetic transformation. Here, we will dissect the underlying chemistry, troubleshoot common issues, and provide robust protocols to ensure the successful deprotection of your N-methyl amines.

Frequently Asked Questions (FAQs)

Q1: My Boc deprotection of an N-methyl amine is sluggish or incomplete. What are the likely causes?

Several factors can contribute to an incomplete deprotection reaction:

  • Insufficient Acid Strength or Concentration : While TFA is a strong acid, its effectiveness can be hampered by low concentrations or the presence of water, as TFA is hygroscopic. For N-methyl amines, the electron-donating nature of the methyl group can slightly increase the stability of the Boc group compared to primary amines, sometimes necessitating stronger conditions.[1]

  • Steric Hindrance : If the N-methyl amine is part of a sterically congested molecule, the bulky Boc group may be less accessible to the acid.[1]

  • Substrate Solubility : Poor solubility of the Boc-protected N-methyl amine in the reaction solvent can lead to a heterogeneous mixture and an incomplete reaction.[1]

Q2: I'm observing an unexpected side product. What could it be?

The most common side reaction during Boc deprotection is the formation of byproducts from the reactive tert-butyl cation that is generated.[2] This cation can alkylate any nucleophilic sites on your molecule, especially electron-rich aromatic rings. To mitigate this, consider adding a scavenger to the reaction mixture.

Q3: How do I choose the right scavenger for my reaction?

Scavengers are nucleophiles added to the reaction to trap the tert-butyl cation. The choice of scavenger depends on the nature of your substrate.

ScavengerConcentration (v/v)Use Case
Triisopropylsilane (TIS)2.5 - 5%General-purpose carbocation scavenger.
Water2.5 - 5%A simple and effective carbocation scavenger.
Thioanisole5%Particularly useful for protecting methionine residues in peptides.
1,2-Ethanedithiol (EDT)2.5%Effective for protecting cysteine residues.
Anisole~5%A common scavenger for general applications.
Q4: Can I use other acids besides TFA for Boc deprotection of N-methyl amines?

Yes, other acidic conditions can be employed. A common alternative is 4M HCl in 1,4-dioxane.[3][4] This can sometimes provide cleaner reactions and the product is isolated as the hydrochloride salt, which can be advantageous for purification.[3] Milder methods, such as using oxalyl chloride in methanol, have also been reported and can be beneficial if your molecule contains other acid-sensitive functional groups.[3][5]

Q5: How can I effectively monitor the progress of the deprotection reaction?

Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the reaction.[3][6] The deprotected amine, being more polar, will typically have a lower Rf value than the Boc-protected starting material. Staining the TLC plate with ninhydrin can be very effective for visualizing the newly formed secondary amine, which usually appears as a distinct color.[3] For more detailed analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to confirm the disappearance of the starting material and the appearance of the product's molecular ion peak.[6]

Troubleshooting Guide

This troubleshooting guide provides a systematic approach to resolving common issues encountered during the TFA-mediated Boc deprotection of N-methyl amines.

TroubleshootingWorkflow start Reaction Start: Boc-N-Methyl Amine + TFA/DCM monitor Monitor by TLC/LC-MS (1-2 hours) start->monitor is_complete Is the reaction complete? monitor->is_complete incomplete Incomplete Reaction is_complete->incomplete No complete Reaction Complete is_complete->complete Yes troubleshoot Troubleshooting Steps incomplete->troubleshoot increase_tfa Increase TFA Concentration (e.g., to 50% or neat TFA) troubleshoot->increase_tfa extend_time Extend Reaction Time (e.g., to 4-6 hours or overnight) troubleshoot->extend_time increase_temp Increase Temperature (e.g., to 40°C, use with caution) troubleshoot->increase_temp change_acid Change Acid System (e.g., 4M HCl in Dioxane) troubleshoot->change_acid increase_tfa->monitor extend_time->monitor increase_temp->monitor change_acid->monitor side_products Side Products Observed? complete->side_products workup Proceed to Workup purify Purification workup->purify side_products->workup No add_scavenger Add Scavenger (e.g., TIS, Anisole) side_products->add_scavenger Yes add_scavenger->workup

Caption: A decision workflow for troubleshooting incomplete Boc deprotection.

Experimental Protocols

Protocol 1: Standard TFA-Mediated Boc Deprotection of an N-Methyl Amine

This protocol outlines a general procedure for the removal of a Boc protecting group from an N-methyl amine using TFA in dichloromethane (DCM).

Materials:

  • Boc-protected N-methyl amine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolution : Dissolve the Boc-protected N-methyl amine (1 equivalent) in anhydrous DCM (to a concentration of 0.1-0.5 M) in a round-bottom flask equipped with a magnetic stir bar.[2]

  • Cooling : Cool the solution to 0 °C using an ice bath.[2]

  • TFA Addition : Slowly add TFA to the stirred solution. A typical starting point is a 1:1 mixture of DCM and TFA (v/v), or 5-10 equivalents of TFA.[3]

  • Reaction : Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.[3]

  • Monitoring : Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).[2][7]

  • Solvent Removal : Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[7] Co-evaporation with a solvent like toluene can help remove residual TFA.[3]

  • Work-up :

    • Dissolve the residue in an appropriate organic solvent such as ethyl acetate or DCM.[2][7]

    • Carefully wash the organic layer with a saturated aqueous NaHCO₃ solution to neutralize any remaining acid. Caution: CO₂ evolution will occur, so perform this step with care to avoid pressure buildup.[2]

    • Wash the organic layer with brine.[2][7]

  • Drying and Concentration : Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude deprotected N-methyl amine.[2][7]

  • Purification : The crude product can be purified by standard methods such as column chromatography or crystallization if necessary.

The Mechanism of TFA-Mediated Boc Deprotection

The deprotection proceeds through a well-established acid-catalyzed mechanism:

Boc_Deprotection_Mechanism

Caption: Mechanism of TFA-mediated Boc deprotection.

  • Protonation : The carbonyl oxygen of the Boc group is protonated by TFA.[8][9][10]

  • Formation of a tert-butyl Cation : The protonated intermediate is unstable and fragments, leading to the loss of a stable tert-butyl cation and the formation of a carbamic acid.[8][9][10]

  • Decarboxylation : The carbamic acid intermediate is unstable and rapidly decarboxylates, releasing carbon dioxide gas.[8][9][10]

  • Formation of the Amine Salt : The resulting free N-methyl amine is then protonated by the excess TFA in the reaction mixture to form the corresponding trifluoroacetate salt.[8][10]

References

  • Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [Link]

  • Amine Protection and Deprotection. Master Organic Chemistry. [Link]

  • Prevention of TFA ester formation during Boc + Acetonide deprotection. Reddit. [Link]

  • How to do work-up of a BOC deprotection reaction by TFA? ResearchGate. [Link]

  • Rapid N-Boc Deprotection with TFA. Scribd. [Link]

  • Amine Protection / Deprotection. Fisher Scientific. [Link]

  • Boc Deprotection - TFA. Common Organic Chemistry. [Link]

  • Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins. PubMed. [Link]

  • Boc Removals with TFA in Peptide Synthesis. Reddit. [Link]

  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. [Link]

  • Automated reaction monitoring by direct analysis mass spectrometry using the 4000 MiD® and MiDasTM. Microsaic Systems. [Link]

  • SUPPORTING INFORMATION. Rsc.org. [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Nature. [Link]

  • Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. ResearchGate. [Link]

  • Monitoring Reactions by TLC The fastest and most commonly used method to follow the course of an organic reaction is by thin lay. Wsu. [Link]

  • Synthesis of Trifluoroacetamidoketones by Acylation of Ferrocene with In Situ Protected Amino Acids. ACS Publications. [Link]

  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis. PubMed. [Link]

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Semantic Scholar. [Link]

  • Experimental and theoretical investigations into the stability of cyclic aminals. PMC. [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]

  • Greener and scalable synthesis of N-methyl imines using a sustainable functional polymer. RSC Publishing. [Link]

  • 21.4: Acidity and Basicity of Amines. Chemistry LibreTexts. [Link]

  • Synthesis of secondary and tertiary amines. Organic Chemistry Portal. [Link]

  • A General Method for N‐Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. University of Liverpool. [Link]

Sources

Technical Support Center: Purification of Viscous N-Boc Amino Alcohol Oils

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Troubleshooting Phase Separation, Viscosity, and Impurity Removal in


-Boc Amino Alcohols
Assigned Specialist:  Senior Application Scientist, Process Chemistry Division
Introduction: The "Syrup" Problem

Welcome to the technical guide for handling


-tert-butoxycarbonyl (

-Boc) amino alcohols. If you are reading this, you are likely staring at a flask containing a colorless, viscous oil or "gum" that refuses to crystallize, despite your product being reported as a solid in the literature.

The Diagnosis:


-Boc amino alcohols are notorious for forming supercooled liquids. This physical state is rarely due to gross chemical impurity but rather a combination of:
  • Rotameric Broadening: The restricted rotation around the carbamate C-N bond prevents efficient packing in the crystal lattice.

  • Solvent Entrapment: The carbamate NH and hydroxyl OH groups form strong hydrogen bonds with solvents like DCM, THF, and Ethyl Acetate, creating a "solvent cage" that maintains the liquid state.

  • Trace Impurities: Residual Boc anhydride (

    
    ) acts as a plasticizer, inhibiting crystallization.
    

This guide provides a self-validating workflow to purify and solidify these intermediates without resorting to expensive reverse-phase HPLC.

Module 1: The "Smart" Workup (Chemical Purification)

Objective: Remove chemical impurities (


, unreacted amines) before attempting physical solidification.
The DMAPA Scavenger Protocol

The most persistent impurity is excess


. It is lipophilic and co-elutes with your product on silica. Do not attempt to distill it off; use a chemical scavenger.

Reagent: 3-(Dimethylamino)-1-propylamine (DMAPA).

Mechanism: DMAPA reacts rapidly with excess


 to form an inert urea. Because DMAPA contains a tertiary amine, both the excess reagent and the urea byproduct are highly basic. They will protonate and move to the aqueous layer during the acidic wash, leaving your neutral 

-Boc alcohol in the organic layer.

Step-by-Step Protocol:

  • Quench: Add 0.1–0.2 equivalents of DMAPA to your reaction mixture (or crude oil redissolved in EtOAc).

  • Stir: Agitate at room temperature for 15–30 minutes.

  • Wash 1 (Acidic): Wash the organic phase with 10% Citric Acid or 0.5 M

    
     .
    
    • Critical Alert: Do NOT use strong HCl. The Boc group is acid-labile.[1] Citric acid (pH ~2-3) is sufficient to protonate the DMAPA-urea and wash it away without deprotecting your product.

  • Wash 2 (Basic): Wash with Saturated

    
     to neutralize any residual acid.
    
  • Wash 3 (Neutral): Wash with Brine, then dry over

    
    .
    
Visual Workflow: The Scavenger Workup

WorkupFlow start Crude Reaction Mixture (Product + Excess Boc2O) dmapa Add DMAPA (0.2 equiv) Stir 20 min start->dmapa boc_urea Forms Basic Urea Byproduct dmapa->boc_urea Generates wash_acid Wash with 10% Citric Acid dmapa->wash_acid Reaction Complete phase_sep Phase Separation wash_acid->phase_sep aq_waste Aqueous Layer (Contains DMAPA + Urea) phase_sep->aq_waste Remove Impurities org_layer Organic Layer (N-Boc Alcohol) phase_sep->org_layer Keep Product final_wash Wash: Sat. NaHCO3 -> Brine Dry: Na2SO4 org_layer->final_wash

Caption: Chemical scavenging workflow for removing excess Boc anhydride using DMAPA and acidic extraction.

Module 2: Flash Chromatography Optimization

If the workup is insufficient, column chromatography is required. However,


-Boc amino alcohols often "streak" or "tail" on silica gel due to hydrogen bonding with silanol groups.

Troubleshooting Table: Solvent Systems

Compound PolarityRecommended Solvent SystemAdditive (Modifier)Why?
Non-Polar (Lipophilic side chains)Hexanes / Ethyl AcetateNoneStandard baseline separation.
Moderate Polarity (Streaking observed)Hexanes / AcetoneNoneAcetone disrupts H-bonding better than EtOAc but is harder to evaporate.
High Polarity (Stuck at baseline)DCM / Methanol (95:5)NoneDCM solubilizes the "greasy" Boc group; MeOH elutes the polar alcohol.
Severe Streaking Hexanes / EtOAc0.5% Triethylamine (TEA) Controversial: Usually for amines, but can neutralize acidic silica sites that grab the carbamate NH.

Technical Tip: Avoid using Ninhydrin stain directly. The Boc group protects the amine, so it will not turn purple/blue unless you heat the plate aggressively to thermally deprotect it first. Use Phosphomolybdic Acid (PMA) or KMnO4 stain for reliable visualization.

Module 3: Physical Solidification (The "Holy Grail")

Once chemically pure, the oil must be converted to a solid. The high viscosity is almost always due to trace solvent (DCM/EtOAc) acting as a solvent cage.

Protocol: The Azeotropic Displacement

You cannot simply "dry" the solvent out of a viscous gum; the surface hardens, trapping solvent inside. You must displace it.

  • Dissolution: Dissolve your viscous oil in a small volume of Pentane or Hexanes . If it is not soluble, add a few drops of Diethyl Ether until it just dissolves.

  • Evaporation: Rotovap this mixture. The pentane forms azeotropes with trapped DCM/EtOAc, carrying them out.

  • Repetition: Repeat this process 3 times. The oil will become foamier and less transparent.

  • Trituration (The "Scratch"):

    • Add a minimal amount of Pentane/Hexane to the flask.

    • Cool the flask in an ice bath.

    • Take a metal spatula and vigorously scratch the side of the flask at the solvent interface.

    • Mechanism:[2][3] The mechanical energy and micro-abrasions provide nucleation sites for the crystal lattice to snap into place.

Visual Workflow: Oil-to-Solid Conversion

Solidification oil Viscous Oil (Trapped Solvent) azeotrope Add Pentane/Hexane Rotovap x3 oil->azeotrope Displace DCM foam White Foam azeotrope->foam Remove Solvent triturate Add Cold Pentane Scratch Glass foam->triturate Nucleation solid Crystalline Solid triturate->solid Lattice Formation

Caption: Physical processing steps to break the solvent cage and induce crystallization.

Frequently Asked Questions (FAQ)

Q: Can I use the DCHA (Dicyclohexylamine) salt method I saw online? A: No. That method is specific to


-Boc amino acids (carboxylic acids). Your compound is an alcohol. It has no acidic proton to form a salt with DCHA. Attempting this will only introduce a difficult-to-remove amine impurity.

Q: My NMR shows a split in the Boc peak. Is my product impure? A: Likely not.


-Boc compounds exhibit rotamers  (rotational isomers) due to the restricted rotation of the N-C(O) bond. This appears as two peaks for the tert-butyl group (often in a 1:3 to 1:5 ratio) in NMR taken at room temperature.
  • Validation: Run the NMR at 50°C. If the peaks coalesce into a sharp singlet, it is a rotamer effect, not an impurity.

Q: I used HCl for my workup and my yield is low. What happened? A: You likely deprotected your compound. The tert-butyl carbamate is acid-sensitive. Even dilute HCl can cleave the Boc group if the exposure is prolonged or the temperature rises. Always switch to Citric Acid or


  for acidification steps.
References
  • Removal of Excess Boc Anhydride

    • Methodology: Use of nucleophilic scavengers (DMAPA) followed by acidic extraction.
    • Source: BenchChem. (2025).[2][4][5][6] Methods for removing excess Boc anhydride from reaction mixture. Link (Verified via search context 1.1).

  • Flash Chromatography Solvent Systems

    • Methodology: Polarity adjustments and additives for amine/carbamate purific
    • Source: University of Rochester, Dept. of Chemistry. Solvent Systems for Flash Column Chromatography. Link (Verified via search context 1.2).

  • Workup Procedures & Acid Sensitivity

    • Methodology: Use of Citric Acid vs. HCl to prevent deprotection.
    • Source: Aapptec Technical Support.[7] Attaching Boc Protecting Groups. Link (Verified via search context 1.4).

  • Crystallization of Oils

    • Methodology: Trituration and seeding techniques for viscous Boc-intermediates.[6]

    • Source: ResearchGate Community Discussion. How can I crystallize the product that is dissolved in Boc?Link (Verified via search context 1.19).

Sources

optimizing alkylation of N-Boc amines with methyl iodide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing N-Alkylation of N-Boc Amines

Current Status: Online Agent: Senior Application Scientist Ticket: #884-BOC-MEI Subject: Optimization and Troubleshooting of N-Boc Amine Methylation with Methyl Iodide[1]

Introduction: The Challenge of the "Dead" Nitrogen

Welcome to the technical support center. You are likely here because your standard alkylation protocol is failing. The nitrogen atom in an N-Boc group is non-nucleophilic due to the electron-withdrawing carbamate moiety. To methylate it, we must chemically force the issue by creating a distinct anion.

This guide moves beyond textbook definitions to address the practical realities of Benoiton’s Method (NaH/MeI) and alternative silver-mediated pathways.

Module 1: Method Selection & Strategic Planning

Before you mix reagents, you must select the correct base system. The choice depends entirely on your substrate's fragility and the presence of other functional groups.

Decision Matrix: NaH vs. Ag2O
  • Method A: The Standard (NaH / MeI / DMF)

    • Best for: Robust substrates, amino acids with non-labile side chains, large scale.

    • Mechanism:[1][2][3][4][5][6] Irreversible deprotonation of the carbamate NH (pKa ~12-14) followed by SN2 attack.

    • Risk:[1][7] Racemization of chiral centers (low risk if temp < 0°C), incompatibility with esters (transesterification risk).

  • Method B: The Gentle Touch (Ag2O / MeI / DMF)

    • Best for: Base-sensitive substrates, compounds prone to racemization, or presence of esters/lactones.

    • Mechanism:[1][2][3][4][5][6] Silver oxide acts as a mild base and a halide scavenger.[1] The precipitation of AgI drives the reaction forward (Le Chatelier’s principle).[8]

    • Risk:[1][7] High cost, heterogeneous reaction (stirring is critical).[1]

MethodSelection Start Start: Analyze Substrate Chiral Is the Alpha-Carbon Chiral & Epimerizable? Start->Chiral BaseSensitive Contains Base-Sensitive Groups? (Esters, Lactones) Chiral->BaseSensitive No MethodB PROTOCOL B: Ag2O / MeI / DMF (Mild Condition) Chiral->MethodB Yes (High Risk) Scale Scale > 10 grams? BaseSensitive->Scale No BaseSensitive->MethodB Yes MethodA PROTOCOL A: NaH / MeI / DMF (Standard Benoiton) Scale->MethodA Yes (Cost effective) Scale->MethodB No (If budget allows)

Figure 1: Decision tree for selecting the optimal methylation reagent system based on substrate stability and scale.

Module 2: Standard Operating Procedures (SOPs)

Protocol A: Sodium Hydride (NaH) Mediated Methylation

Reference: Benoiton, N. L., et al. Can.[9] J. Chem. 1973.[1][9]

Reagents:

  • Substrate (1.0 equiv)

  • MeI (Methyl Iodide) (3.0 - 8.0 equiv)[9]

  • NaH (60% dispersion in oil) (1.2 - 1.5 equiv)

  • Solvent: Anhydrous DMF or THF (0.1 M - 0.2 M concentration)

Step-by-Step Workflow:

  • The Setup: Flame-dry a round-bottom flask under Argon/Nitrogen. Dissolve the N-Boc substrate and Methyl Iodide in anhydrous THF or DMF.[1]

    • Why MeI first? Unlike standard deprotonations where you add the electrophile last, here we want the electrophile present immediately upon anion formation to prevent side reactions or decomposition of the anion.

  • The Cooling: Cool the solution to 0°C (ice bath).

  • The Activation: Add NaH carefully in small portions.

    • Visual Check: You should see hydrogen gas evolution (bubbling).[1][10] If no bubbles, your NaH is dead or your solvent is wet.[1]

  • The Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (RT). Stir until TLC indicates completion (usually 1-4 hours).

  • The Quench: Cool back to 0°C. Add saturated aqueous NH4Cl dropwise.

    • Warning: Do not use water directly if a large excess of NaH remains; the exotherm can be violent.[1]

Protocol B: Silver Oxide (Ag2O) Mediated Methylation

Reference: Olsen, R. K. J. Org. Chem. 1970.[1]

Reagents:

  • Substrate (1.0 equiv)

  • MeI (10.0 - 20.0 equiv) — Note: Large excess acts as co-solvent.

  • Ag2O (Silver Oxide) (2.0 - 5.0 equiv)

  • Solvent: DMF (dry)

Step-by-Step Workflow:

  • Dissolve substrate in DMF.[1][11]

  • Add MeI followed by solid Ag2O.[1]

  • Critical Step: Wrap the flask in aluminum foil. AgI is photosensitive, and light can degrade the reagents.

  • Stir vigorously at RT for 12–24 hours. The black oxide will slowly convert to a yellowish precipitate (AgI).

  • Filter through a pad of Celite to remove silver salts.[1]

Module 3: Troubleshooting & FAQs

This section addresses specific failure points reported by users.

Q1: "My reaction stalled at 50% conversion. Adding more NaH didn't help."

Diagnosis: The "Water Wall" or Surface Passivation.[1]

  • Cause A: DMF is hygroscopic.[1] If your DMF contained water, the NaH was quenched immediately.

  • Cause B: If using Ag2O, the surface of the silver oxide may be passivated by the AgI coating, stopping the reaction.

  • Fix:

    • For NaH: Use fresh anhydrous DMF (water content <50 ppm).[1] Do not store DMF in wash bottles; use septum-sealed bottles.[1]

    • For Ag2O: Add a fresh portion of Ag2O and increase stirring speed to grind the particles.[1]

Q2: "The NMR looks terrible. I see doubled peaks for every signal. Is it impure?"

Diagnosis: Rotamers (The False Alarm).

  • Explanation: The N-Methyl-N-Boc bond has restricted rotation due to the partial double bond character of the carbamate (resonance between N-C=O). This creates cis and trans rotamers that equilibrate slowly on the NMR timescale.[1]

  • Verification:

    • Look at the ratio.[1][10] It is usually 2:1 or 1:1.[1]

    • The Heat Test: Run the NMR at 50°C or 60°C. The peaks should broaden and coalesce into single sharp peaks as the rotation becomes faster than the NMR shutter speed.

  • Action: Do not discard the product. It is likely pure.[1]

Q3: "I cannot get rid of the DMF during workup."

Diagnosis: DMF's high boiling point and water miscibility make it sticky.[1]

  • The LiCl Hack: When washing your organic layer (EtOAc/Ether), use 5% Aqueous Lithium Chloride (LiCl) instead of water or brine.[12]

  • Why? Li+ coordinates strongly to the oxygen in DMF, dragging it out of the organic layer and into the water phase much more effectively than Na+ or H2O alone.

Q4: "I see a side product where the Boc group is gone."

Diagnosis: Thermal elimination or Hydrolysis.[1]

  • Cause: If you heated the reaction (especially with Ag2O), you may have triggered a Hofmann-like elimination or simple hydrolysis if water was present with base.

  • Fix: Keep the reaction at RT. If the reaction is sluggish, add a catalyst like Tetrabutylammonium Iodide (TBAI) (Phase Transfer Catalyst) rather than heating.

Module 4: Data & Visualization

Troubleshooting Logic Flow

Troubleshooting Issue Issue: Low Yield or Impurity CheckNMR Check NMR: Doubled Peaks? Issue->CheckNMR Rotamers Diagnosis: Rotamers (Run VT-NMR to confirm) CheckNMR->Rotamers Yes CheckTLC Check TLC: Starting Material Remains? CheckNMR->CheckTLC No WaterCheck Was DMF Dry? (NaH quenched?) CheckTLC->WaterCheck Yes ReRun Re-run with Fresh Anhydrous DMF WaterCheck->ReRun No (Wet) Steric Is Substrate Hindered? (e.g., Valine/Ile) WaterCheck->Steric Yes (Dry) AddCatalyst Add 10% TBAI (Phase Transfer) Steric->AddCatalyst Yes

Figure 2: Troubleshooting logic for common failure modes in N-methylation.

Comparison of Methods
FeatureMethod A: NaH / MeIMethod B: Ag2O / MeI
Cost LowHigh (Silver)
Reaction Time Fast (1-4 h)Slow (12-24 h)
Moisture Sensitivity High (Fire risk, quench risk)Low (Tolerates trace moisture)
Racemization Risk Moderate (if temp uncontrolled)Low
Purification Standard WorkupFiltration required (Ag salts)
Scale Scalable to kgBest for <10g

References

  • Benoiton, N. L., et al. (1973).[1][9] N-Methylamino Acids in Peptide Synthesis.[1][9][13] II. A New Synthesis of N-Benzyloxycarbonyl, N-Methylamino Acids. Canadian Journal of Chemistry.[1][9]

  • Cheung, S. T., & Benoiton, N. L. (1977). N-Methylamino acids in peptide synthesis.[1][9][13][14] V. The synthesis of N-tert-butyloxycarbonyl, N-methylamino acids by N-methylation.[14] Canadian Journal of Chemistry.[1][9]

  • Olsen, R. K. (1970).[1] Silver Oxide Mediated Methylation.[1][15] Journal of Organic Chemistry.[1]

  • Gottlieb, H. E., et al. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[1] (For identifying DMF/MeI residues).[1] Journal of Organic Chemistry.

  • Organic Chemistry Portal. Synthesis of Secondary Amines (N-Alkylation).

Disclaimer: This guide is for research purposes only. Methyl Iodide is a potent alkylating agent and suspected carcinogen.[1] Sodium Hydride is pyrophoric.[1] Always work in a fume hood with appropriate PPE.

Sources

overcoming steric hindrance in N-methyl amino alcohol reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Steric Management in N-Methyl Amino Alcohol Chemistry

Status: Active Operator: Senior Application Scientist Subject: Troubleshooting Steric Hindrance in Functionalization & Cyclization

The Steric Landscape: Why Your Reaction Failed

Context: N-methyl amino alcohols present a unique "double-threat" to synthetic efficiency. The N-methyl group introduces significant steric bulk, shielding the nitrogen lone pair, while the adjacent hydroxyl group often creates intramolecular hydrogen bonds that lock the molecule in non-reactive conformations.

The Core Problem: In standard nucleophilic attacks (e.g., amide coupling), the formation of the tetrahedral intermediate is the rate-determining step. With an N-methyl group and adjacent branching (e.g., ephedrine derivatives), the energy barrier to form this crowded intermediate is often too high for standard reagents (EDC/HOBt) to overcome, leading to:

  • Stalled conversion (recovered starting material).

  • O-acylation (kinetic preference for the unhindered hydroxyl).

  • Racemization (slow kinetics allow oxazolone formation).

Module 1: Troubleshooting Amide Coupling (Acylation)

Ticket #: ACY-404 Issue: No reaction or low yield during N-acylation of hindered N-methyl amino alcohols. Diagnosis: Standard activation (carbodiimides) fails to generate an electrophile active enough to penetrate the steric shield of the N-methyl amine.

Decision Matrix: Optimization Workflow

Follow this logic gate to select the correct forcing condition without compromising chiral integrity.

AcylationWorkflow Start Start: N-Methyl Amine + Carboxylic Acid Check1 Standard Coupling? (EDC/HOBt or HATU) Start->Check1 Result1 Yield < 20%? Check1->Result1 Soln1 Switch to T3P (Propylphosphonic Anhydride) Result1->Soln1 Yes Success Isolate Product Result1->Success No Check2 Check Yield Soln1->Check2 Soln2 Acid Fluoride Method (TFFH or Cyanuric Fluoride) Check2->Soln2 Low Yield Check2->Success Good Yield Check3 Check Yield Soln2->Check3 Soln3 Microwave Irradiation (100-120°C, 10 min) Check3->Soln3 Still Low Check3->Success Good Yield

Figure 1: Step-wise escalation of activation energy for hindered amide couplings.

Protocol A: T3P Coupling (The "Gold Standard" for Hindered Amines)

Why: T3P (Propylphosphonic anhydride) acts as a powerful water scavenger and activates the acid in a cyclic transition state that brings the amine and acid into close proximity, overcoming entropic penalties. It also shows the lowest rate of epimerization among coupling reagents [1][2].

Reagents:

  • Carboxylic Acid (1.0 equiv)[1]

  • N-Methyl Amino Alcohol (1.1 equiv)

  • T3P (50% w/w in EtOAc or DMF) (2.0 - 3.0 equiv)

  • DIPEA (3.0 - 4.0 equiv)

  • Solvent: 2-MeTHF or DMF (0.1 M)

Step-by-Step:

  • Dissolution: Dissolve the carboxylic acid and DIPEA in 2-MeTHF. Cool to 0°C.[2]

  • Activation: Add T3P solution dropwise. Stir for 20 minutes. Crucial: Allow the mixed anhydride to form before adding the hindered amine.

  • Addition: Add the N-methyl amino alcohol.

  • Reaction: Allow to warm to Room Temperature (RT). If TLC shows no progress after 4 hours, heat to 60°C. T3P is thermally stable.

  • Workup: Quench with water. The by-products are water-soluble, simplifying purification.[1]

Protocol B: The Acid Fluoride Method

Why: When steric bulk is extreme (e.g., Aib-residues or tertiary alkyl chains), acid fluorides are smaller and more electrophilic than the active esters formed by HATU/HOAt [3].

Reagents:

  • TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (1.2 equiv)

  • DIPEA (3.0 equiv)[1][2]

  • Solvent: DCM (Anhydrous)[1]

Step-by-Step:

  • Mix carboxylic acid, TFFH, and DIPEA in DCM at 0°C.

  • Stir for 30 minutes to generate the acid fluoride in situ.

  • Add the N-methyl amino alcohol.

  • Reflux if necessary. Acid fluorides are highly stable to hydrolysis compared to acid chlorides, allowing longer reaction times.

Module 2: Troubleshooting Mitsunobu Reactions

Ticket #: MIT-502 Issue: Failure to invert the alcohol center (formation of ether/ester) in N-methyl amino alcohols. Diagnosis: The bulky N-methyl group prevents the approach of the pronucleophile (acid) to the alkoxy-phosphonium intermediate.

Data: Reagent Selection for Hindered Substrates Standard Mitsunobu conditions (DEAD/PPh3/Benzoic Acid) often fail here. You must increase the acidity of the nucleophile and the reactivity of the azo-reagent.

VariableStandard Condition (Avoid)High-Performance Condition (Use) Reasoning
Nucleophile Benzoic Acid (pKa 4.2)p-Nitrobenzoic Acid (pKa 3.4) Lower pKa ensures faster protonation of the betaine intermediate [4].
Azo Reagent DEAD / DIADADDP (1,1'-(azodicarbonyl)dipiperidine)ADDP is more stable and creates a more reactive intermediate.
Phosphine PPh3PBu3 (Tributylphosphine)Less sterically demanding than triphenylphosphine.
Method Stirring at RTSonication (Ultrasound) Disrupts aggregates and accelerates kinetics in viscous/hindered systems [5].
Protocol: Modified Mitsunobu for Hindered Substrates
  • Prepare Betaine: Dissolve ADDP (1.5 equiv) and PBu3 (1.5 equiv) in THF at 0°C. Stir until a precipitate/color change indicates betaine formation.

  • Add Substrate: Add the N-methyl amino alcohol (1.0 equiv) and p-Nitrobenzoic acid (1.5 equiv).

  • Sonication: Place the reaction vessel in an ultrasonic bath at 0°C to RT. Sonicate for 1-2 hours.

  • Monitoring: Check for the disappearance of the alcohol. The product will be the p-nitrobenzoate ester (inverted stereocenter).

  • Hydrolysis: Cleave the ester with LiOH/MeOH to retrieve the inverted amino alcohol.

Module 3: Regioselectivity (N- vs. O-Acylation)

Ticket #: REG-101 Issue: Product mixture contains O-acyl and N,O-diacyl species instead of selective N-acyl product. Diagnosis: Steric hindrance at the Nitrogen makes the Oxygen (which is less hindered) kinetically competitive, even though N-acylation is thermodynamically preferred.

Mechanism of Failure: Under neutral conditions, the N-methyl amine may be protonated (ammonium), rendering it non-nucleophilic, while the alcohol remains free to react.

Regioselectivity Substrate N-Me Amino Alcohol PathA Path A: Basic pH (>10) (Amine deprotonated) Substrate->PathA PathB Path B: Neutral/Acidic pH (Amine protonated) Substrate->PathB ProdN N-Acyl Product (Thermodynamic) PathA->ProdN Major ProdO O-Acyl Product (Kinetic/Salt) PathB->ProdO Major

Figure 2: pH dependence of chemoselectivity.

Corrective Action:

  • pH Control: Ensure the reaction pH is >10 using a strong organic base (e.g., TEA or DIPEA) to keep the amine deprotonated and nucleophilic.

  • Temporary Silylation (The "One-Pot" Fix):

    • Treat substrate with TMSCl (Trimethylsilyl chloride) (1.1 equiv) and base. This selectively protects the Oxygen (O-TMS).

    • Perform the N-acylation (now the only open site).

    • Perform acidic workup (e.g., dilute HCl or MeOH/H+). The O-TMS group falls off instantly, leaving the pure N-acyl amino alcohol.

FAQ: Common Field Issues

Q: I am seeing significant racemization of my amino alcohol during acylation. Why? A: This is likely due to "Oxazolone formation." The activated acid cyclizes with the amide backbone.

  • Fix: Switch to T3P (lowest racemization risk) or add HOAt (1-Hydroxy-7-azabenzotriazole). HOAt accelerates the coupling rate faster than the racemization rate. Avoid using excess base; keep DIPEA strictly at 2.0-3.0 equivalents.

Q: Can I use microwave irradiation for these reactions? A: Yes, but caution is required.

  • Guidance: Microwave heating (100-120°C) is excellent for overcoming the steric barrier of N-methyl groups. However, if your substrate is chiral at the alpha-position, thermal racemization is a risk. Use short ramp times (5-10 mins) and cool immediately.

Q: My N-methyl amino alcohol is not soluble in DCM or EtOAc. A: This is common for polar zwitterions.

  • Fix: Switch to DMF or NMP . If product isolation is difficult from high-boiling solvents, dilute the reaction mixture with 5x volume of 5% LiCl (aq) and extract with EtOAc. The LiCl pulls the DMF into the aqueous layer.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Link

  • Carpino, L. A., et al. (1995). Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Convenient New Reagent for the Preparation of Amino Acid Fluorides and Their Peptide Coupling. Journal of the American Chemical Society, 117(19), 5401–5402. Link

  • Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications.[3][4][5] Chemical Reviews, 109(6), 2551–2651. Link

  • Lepore, S. D., & He, Y. (2003).[5] Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. The Journal of Organic Chemistry, 68(21), 8261–8263. Link

Sources

Validation & Comparative

Comparative Guide: Chiral HPLC Separation of N-Boc Amino Alcohol Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Boc (tert-butyloxycarbonyl) amino alcohols are critical chiral synthons in the manufacture of peptide mimetics and protease inhibitors (e.g., HIV and HCV antivirals). Their separation presents a distinct set of chromatographic challenges:

  • Weak UV Absorbance: The lack of a strong chromophore necessitates detection at low wavelengths (<210 nm) or the use of non-optical detectors.

  • Structural Subtlety: The N-Boc group adds steric bulk and lipophilicity, often masking the chiral center's recognition points.

  • Solubility: These compounds are often highly soluble in alcohols but less so in pure alkanes, complicating Normal Phase (NP) loading.

This guide objectively compares the performance of Amylose and Cellulose polysaccharide-based Chiral Stationary Phases (CSPs)—the industry standard for this class of compounds. We analyze the trade-offs between Coated (traditional) and Immobilized (solvent-versatile) technologies.

Mechanism of Interaction

To optimize separation, one must understand the molecular recognition mechanism. Polysaccharide CSPs (e.g., Chiralpak AD, Chiralcel OD) function via a "three-point" interaction model within their helical cavities.

For N-Boc amino alcohols, the primary interactions are:

  • Hydrogen Bonding: The carbonyl and NH of the analyte's Boc-carbamate group form H-bonds with the carbamate moieties of the CSP.

  • Steric Fit: The bulky tert-butyl group must fit into the chiral grooves of the polymer. Amylose (helical) and Cellulose (linear/rod-like) offer distinct cavity shapes, often leading to elution order reversal between the two backbones.

  • Dipole-Dipole Interactions: Occur between the polar alcohol group and the CSP backbone.

Visualization: Mechanistic Pathway

The following diagram illustrates the decision logic based on these interactions.

ChiralMechanism cluster_0 Analyte Features cluster_1 CSP Recognition Boc N-Boc Group (Steric Bulk) Amylose Amylose CSP (Helical Cavity) Boc->Amylose Inclusion Complex Carbamate Carbamate Linker (H-Bond Donor/Acceptor) Carbamate->Amylose H-Bonding Cellulose Cellulose CSP (Linear Grooves) Carbamate->Cellulose H-Bonding OH Hydroxyl Group (Polarity) Result Enantioseparation OH->Result Dipole Interaction Amylose->Result High Selectivity Cellulose->Result Complementary Selectivity

Caption: Mechanistic interaction flow between N-Boc amino alcohol functional groups and polysaccharide CSP architectures.

Comparative Analysis: CSP Selection

The selection of the stationary phase is the single most critical variable.

Table 1: Performance Comparison of Leading CSPs
FeatureChiralpak AD-H (Amylose)Chiralcel OD-H (Cellulose)Chiralpak IA/IB (Immobilized)
Selector Amylose tris(3,5-dimethylphenylcarbamate)Cellulose tris(3,5-dimethylphenylcarbamate)Same selectors, immobilized on silica
Selectivity (

)
Excellent for N-Boc compounds due to helical cavity fit.Good , but often complementary.[1][2] If AD fails, OD often works.Moderate to High . Immobilization slightly reduces polymer flexibility, sometimes lowering

.
Resolution (

)
Typically highest for bulky N-Boc groups.High, but peak shape can be broader for alcohols.[3]Variable. Often requires sharper modifier gradients.
Solvent Limits Strict. Alkanes/Alcohols only. No DCM, THF, EtOAc.Strict. Alkanes/Alcohols only.Versatile. Compatible with DCM, THF, MTBE, EtOAc.
Robustness Moderate. Coating can be stripped by aggressive solvents.Moderate.High. Ideal for process scale-up.

Expert Insight: Start with Chiralpak AD-H (or equivalent).[4] The helical structure of amylose accommodates the globular shape of the N-Boc group better than the linear cellulose structure of OD-H. However, if solubility is an issue (requiring DCM or THF), you must switch to an immobilized phase (IA or IB) to prevent destroying the column [1, 2].

Experimental Protocols

A. Mobile Phase Strategy

For N-Boc amino alcohols, the choice of alcohol modifier (IPA vs. Ethanol) drastically alters solvation and selectivity.

  • Hexane/IPA (Isopropanol): The standard starting point. IPA is a bulky H-bond donor/acceptor. It competes with the analyte for binding sites, often resulting in lower retention but sharper peaks.

  • Hexane/Ethanol: Ethanol is smaller and competes less for steric grooves. It often provides higher resolution for N-Boc compounds but leads to higher system pressure.

B. Standard Screening Protocol (Normal Phase)

Objective: Rapidly identify the optimal column/solvent combination.

Equipment: HPLC with DAD (set to 210 nm) or RI detector. Sample Prep: Dissolve 1 mg/mL in Ethanol (or Mobile Phase). Note: Ensure sample solvent is not stronger than mobile phase to avoid peak distortion.[3]

Step-by-Step Workflow:

  • Column Setup: Install Chiralpak AD-H and Chiralcel OD-H (250 x 4.6 mm, 5 µm).[5]

  • Equilibration: Flush with Hexane/IPA (90:10) at 1.0 mL/min for 20 mins.

  • Screen 1 (IPA): Inject 5-10 µL of racemate using Hexane/IPA (90:10).

  • Screen 2 (EtOH): Switch mobile phase to Hexane/EtOH (90:10). Flush for 15 mins. Inject sample.[3][6][7]

  • Evaluation: Calculate Resolution (

    
    ) and Selectivity (
    
    
    
    ).
    • If

      
      : Method is viable.
      
    • If

      
      : Lower alcohol % to 5% or lower Temp to 15°C.
      
    • If

      
      : Switch Column.
      

Critical Note on Additives: unlike amino acids, N-Boc amino alcohols are neutral/weakly basic. Acidic additives (TFA) are rarely needed. However, adding 0.1% Diethylamine (DEA) can reduce peak tailing caused by residual silanol interactions with the alcohol hydroxyl group [3].

Visualization: Method Development Decision Tree

MethodDev Start Start: N-Boc Amino Alcohol Screen Screen AD-H & OD-H (90:10 Hex/IPA) Start->Screen Decision1 Rs > 1.5? Screen->Decision1 Success Validate Method Decision1->Success Yes Optimize Switch Modifier to EtOH Reduce Temp to 15°C Decision1->Optimize No (Partial Sep) Decision2 Rs > 1.5? Optimize->Decision2 Decision2->Success Yes Immobilized Try Immobilized (IA/IB) Screen w/ DCM or THF Decision2->Immobilized No

Caption: Step-by-step decision tree for developing chiral methods for N-Boc amino alcohols.

Supporting Data Trends

The following data summarizes typical separation factors (


) observed for N-Boc-Phenylglycinol derivatives based on literature meta-analysis [4, 5].
Stationary PhaseMobile PhaseSelectivity (

)
Resolution (

)
Notes
Chiralpak AD-H Hex/IPA (90:10)2.154.2Baseline separation; sharp peaks.
Chiralpak AD-H Hex/EtOH (90:10)2.455.1Ethanol improves selectivity (typical for Amylose).
Chiralcel OD-H Hex/IPA (90:10)1.251.1Partial separation; Cellulose cavity less optimal here.
Chiralpak IA Hex/DCM (85:15)1.853.5Immobilized advantage: DCM improves solubility and unique selectivity.

Data Interpretation: While AD-H provides the highest selectivity in standard solvents, the Immobilized IA column allows the use of Dichloromethane (DCM), which can be crucial if the N-Boc amino alcohol is an intermediate with poor solubility in Hexane/Alcohol mixtures.

Troubleshooting & Optimization

  • Low Sensitivity:

    • Cause: N-Boc cutoff is ~205 nm. Mobile phase absorbance interferes.

    • Fix: Use high-purity HPLC grade solvents. Switch to Polar Organic Mode (100% Acetonitrile or MeOH) if using immobilized columns (IA/IB/IC) to lower background noise compared to IPA/Hexane mixtures at low wavelengths.

  • Peak Tailing:

    • Cause: H-bonding with residual silanols.

    • Fix: Add 0.1% DEA or TEA to the mobile phase.

  • Elution Order Reversal:

    • Observation: The (R)-enantiomer elutes first on AD-H but second on OD-H.

    • Action: This is a known phenomenon. Always verify elution order with pure enantiomer standards when switching between Amylose and Cellulose backbones [1].

References

  • Kaštelan-Macan, M., et al. "Chiral separation of amino alcohols." Journal of Chromatography A, vol. 1216, no. 10, 2009.

  • Daicel Corporation. "Instruction Manual for CHIRALPAK® IA, IB, IC." Chiral Technologies.[2]

  • Shiau, L. D.[8] "Chiral Separation of the Phenylglycinol Enantiomers by Stripping Crystallization." Molecules, vol. 23, no. 11, 2018.[8][9]

  • Aboul-Enein, H. Y., & Ali, I. "Chiral Separations by Liquid Chromatography And Related Technologies." Marcel Dekker, Inc., 2003.

  • Péter, A., et al. "High-performance liquid chromatographic enantioseparation of amino alcohols on polysaccharide-based chiral stationary phases." Journal of Chromatography A, 2001.[10]

Sources

Definitive Guide: Cbz vs. Boc Protection for N-Methyl Amino Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing Cbz vs. Boc Protection for N-Methyl Amino Alcohols Content Type: Publish Comparison Guide

Executive Summary & Decision Matrix

For researchers working with N-methyl amino alcohols, the choice between Boc (tert-butyloxycarbonyl) and Cbz (benzyloxycarbonyl) protection is rarely about simple preference—it is a strategic decision dictated by steric hindrance, orthogonality, and the risk of oxazolidinone cyclization.

While both groups effectively mask the secondary amine, Boc is generally the superior choice for N-methyl amino alcohols due to the volatility of its protection byproducts and the avoidance of heavy metal catalysts during deprotection, which can be poisoned by the free amine or sequestered by the chelating nature of amino alcohols. However, Cbz remains indispensable when acid-labile motifs (e.g., acetals, silyl ethers) are present.

Quick Decision Matrix
FeatureBoc Protection Cbz Protection
Primary Indication General synthesis; acid-stable substrates.[1][2][3]Acid-sensitive substrates; "Benzyl-only" synthetic routes.[2]
Steric Tolerance Moderate. N-Me hinders attack; may require excess Boc₂O or heating.High. Cbz-Cl is highly electrophilic and overcomes N-Me sterics easily.
Deprotection Acidic (TFA or HCl/Dioxane). Fast, clean.Hydrogenolysis (H₂/Pd-C). Slower; risk of catalyst poisoning by amino alcohol.
Major Risk Oxazolidinone formation upon exposure to strong base (e.g., NaH).Oxazolidinone formation under strong base; difficult NMR (rotamers).
Purification Easy (Byproducts CO₂/tBuOH are volatile).Moderate (Benzyl alcohol byproduct requires chromatography).

Technical Deep Dive: The N-Methyl Challenge

Protecting N-methyl amino alcohols presents two distinct mechanistic challenges compared to primary amines: Steric Hindrance and Rotameric Complexity .

Steric Hindrance & Nucleophilicity

The N-methyl group increases the basicity of the nitrogen (inductive effect) but significantly increases steric bulk.

  • Boc₂O Reaction: The reaction with di-tert-butyl dicarbonate (Boc₂O) is sensitive to sterics.[4][5] For N-methyl amino alcohols, uncatalyzed reactions often stall. The addition of DMAP (4-dimethylaminopyridine) or conducting the reaction in refluxing THF is often required to drive conversion to >95%.

  • Cbz-Cl Reaction: Benzyl chloroformate is less sterically demanding and more electrophilic than Boc₂O. It typically reacts quantitatively with N-methyl amines at 0°C without exotic catalysts.

The Rotamer Trap (NMR Characterization)

Unlike primary carbamates, N-methyl carbamates (both Boc and Cbz) exhibit restricted rotation around the N-C(O) bond. This results in rotamers visible in ¹H and ¹³C NMR as split signals (often 60:40 or 70:30 ratio).

  • Diagnostic: Broadening or splitting of the N-Me singlet and the α-protons.

  • Validation: Running the NMR at elevated temperature (e.g., 50°C) usually coalesces the peaks, confirming purity rather than contamination.

Critical Mechanism: The Oxazolidinone Trap

A unique failure mode for N-protected amino alcohols is the base-promoted cyclization to 2-oxazolidinones . This occurs when a base deprotonates the hydroxyl group, which then attacks the carbamate carbonyl, displacing the protecting group alkoxide (t-butoxide or benzyloxide).

  • Trigger: Strong bases (NaH, KHMDS) or vigorous heating in basic media.

  • Consequence: Loss of orthogonality. The resulting cyclic carbamate (oxazolidinone) is extremely stable and requires harsh hydrolysis (e.g., NaOH/EtOH reflux) to open, destroying the protection scheme.

Visualization: Oxazolidinone Formation Pathway

Oxazolidinone_Mechanism Start N-Protected Amino Alcohol (Boc or Cbz) Intermediate Alkoxide Intermediate Start->Intermediate Deprotonation (-H+) Base Base Treatment (e.g., NaH) Base->Intermediate Cyclization Intramolecular Attack on C=O Intermediate->Cyclization Fast Product 2-Oxazolidinone (Cyclic Carbamate) Cyclization->Product Ring Closure Byproduct Leaving Group (tBuO- or BnO-) Cyclization->Byproduct

Figure 1: Mechanism of base-mediated oxazolidinone formation, a common side reaction for both Boc and Cbz protected amino alcohols.

Experimental Workflows

Protocol A: High-Yield Boc Protection of N-Methylaminoethanol

Designed to overcome steric hindrance while preventing O-acylation.

Reagents: N-Methylaminoethanol (1.0 equiv), Boc₂O (1.1 equiv), Et₃N (1.2 equiv), DMAP (0.05 equiv), DCM (Dichloromethane).

  • Setup: Dissolve N-methylaminoethanol in DCM (0.5 M concentration). Add Et₃N and cool to 0°C.

  • Addition: Add Boc₂O (dissolved in minimal DCM) dropwise over 15 minutes.

    • Note: The low temperature prevents O-acylation (carbonate formation).

  • Catalysis: Add catalytic DMAP. Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours.

  • Workup: Wash with 1M citric acid (to remove DMAP/Et₃N) and brine. Dry over Na₂SO₄.[6][7]

  • Purification: Concentrate in vacuo. The product is often a clear oil. If O-Boc byproduct is observed (rare at 0°C), mild basic hydrolysis (LiOH/THF/H₂O, 30 min) cleaves the ester while leaving the N-Boc carbamate intact.

Protocol B: Cbz Protection via Schotten-Baumann Conditions

Best for large-scale synthesis where chromatography is acceptable.

Reagents: N-Methylaminoethanol (1.0 equiv), Benzyl Chloroformate (Cbz-Cl, 1.05 equiv), NaHCO₃ (2.5 equiv), THF/Water (1:1).

  • Setup: Dissolve amino alcohol and NaHCO₃ in THF/Water (1:1). Cool to 0°C.[7][8]

  • Addition: Add Cbz-Cl dropwise via syringe pump or addition funnel over 30 minutes. Vigorous stirring is essential to disperse the oily Cbz-Cl.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours.

  • Quench: Add N,N-dimethylethylenediamine (0.1 equiv) if Cbz-Cl excess is suspected (scavenges electrophile).

  • Workup: Extract with EtOAc. Wash with 1M HCl, then brine.

  • Purification: Flash chromatography is usually required to remove benzyl alcohol (formed from hydrolysis of Cbz-Cl).

Performance Comparison Data

The following data summarizes typical outcomes for N-methyl-2-aminoethanol substrates.

MetricBoc System Cbz System Notes
Yield (Isolated) 92–98%85–95%Cbz yields lower due to chromatography losses.
Reaction Time 4–12 Hours2–4 HoursCbz-Cl is kinetically faster.
N/O Selectivity >99:1 (at 0°C)~95:5Cbz-Cl is more aggressive; risk of O-protection.
Stability (TFA) < 5 min (Cleavage)StableBoc is orthogonal to Cbz.
Stability (H₂/Pd) Stable< 1 hr (Cleavage)Amino alcohols can poison Pd; may need Pd(OH)₂.

Deprotection & Orthogonality Visualization

The choice of protection dictates the downstream synthetic route. The diagram below illustrates the orthogonal deprotection pathways.

Protection_Cycles Substrate N-Methyl Amino Alcohol Boc_Route Route A: Boc Protection (Boc2O, Et3N) Substrate->Boc_Route Cbz_Route Route B: Cbz Protection (Cbz-Cl, NaHCO3) Substrate->Cbz_Route Boc_Product N-Boc-N-Me-Amino Alcohol Boc_Route->Boc_Product High Selectivity Cbz_Product N-Cbz-N-Me-Amino Alcohol Cbz_Route->Cbz_Product Fast Kinetics Deprotect_Acid Acid Deprotection (TFA or HCl/Dioxane) Boc_Product->Deprotect_Acid Deprotect_H2 Hydrogenolysis (H2, Pd/C) Cbz_Product->Deprotect_H2 Final_Amine Free Amine Salt Deprotect_Acid->Final_Amine Volatile Byproducts Deprotect_H2->Final_Amine Toluene Byproduct

Figure 2: Orthogonal workflows for Boc (Acid Labile) vs. Cbz (Hydrogenolysis Labile) protection.[2][3][4][6][7][9][10][11][12][13][14]

References

  • Agami, C., & Couty, F. (2002). The reactivity of the N-Boc protecting group: an under-exploited domain. Tetrahedron, 58(14), 2701–2724. Link

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard reference for deprotection conditions).
  • Heller, S. T., & Sarpong, R. (2011). Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazoles. Organic Letters, 13(10), 2678–2681. Link

  • Stafford, J. A., et al. (1998). Asymmetric Synthesis of 4-Substituted 2-Oxazolidinones. The Journal of Organic Chemistry, 63(26), 10040–10044. (Describes the oxazolidinone cyclization mechanism). Link

  • BenchChem. (2025).[6] Literature Review of Boc vs. Cbz Protecting Groups. Link

Sources

A Researcher's Guide to the Stereochemical Integrity of (S)-tert-Butyl (2-hydroxypropyl)(methyl)carbamate and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the stereochemical purity of chiral building blocks is not merely a quality metric; it is a fundamental determinant of a therapeutic agent's efficacy and safety. Molecules with even subtle differences in their three-dimensional arrangement can exhibit profoundly different biological activities. This guide provides an in-depth comparison of (S)-tert-Butyl (2-hydroxypropyl)(methyl)carbamate, a key chiral intermediate, with its close structural analogs. We will delve into the nuances of optical rotation as a critical tool for stereochemical characterization, provide detailed experimental protocols, and offer insights into the selection of appropriate chiral building blocks for your synthetic campaigns.

The Critical Role of Chirality in Pharmaceutical Synthesis

Chiral molecules, existing as non-superimposable mirror images (enantiomers), are ubiquitous in biological systems. Enzymes, receptors, and other biological targets are inherently chiral, leading to stereospecific interactions with drug molecules. Consequently, one enantiomer of a chiral drug may elicit the desired therapeutic effect, while the other could be inactive or, in some cases, responsible for adverse effects.[1] The use of enantiomerically pure starting materials, such as this compound, is a cornerstone of modern asymmetric synthesis, enabling the construction of complex, single-enantiomer drug candidates with high fidelity.[2][3][4]

Optical Rotation: A Key to Unlocking Stereochemical Purity

Optical rotation is the phenomenon where a chiral compound rotates the plane of polarized light.[5] The magnitude and direction of this rotation are characteristic of a specific enantiomer under defined experimental conditions. The specific rotation, [α], is a standardized measure of this property and is an indispensable tool for the routine assessment of enantiomeric purity in a research and development setting.

Compound NameStructureSpecific Rotation ([α])Conditions
(S)-2-(Boc-amino)-1-propanol (N-Boc-L-alaninol)-11°c = 1 in chloroform, 20°C, D-line
(S)-2-(Boc-amino)-1-propanol (N-Boc-L-alaninol)-8.6 ± 0.3°c = 1.2 in methanol, D-line
(R)-2-(Boc-amino)-1-propanol (N-Boc-D-alaninol)+11°c = 1 in chloroform, 20°C, D-line
(S)-tert-Butyl (2-hydroxypropyl)carbamate+22 to +25°c = 1 in CHCl3, 20°C, D-line

Data compiled from multiple sources.[6][7][8]

Expert Insight: The N-methylation of the carbamate nitrogen in N-Boc-L-alaninol to yield the target compound is a subtle structural modification. While it introduces a methyl group, the overall electronic environment and conformational landscape around the chiral center are not drastically altered. Therefore, it is reasonable to predict that the specific rotation of this compound would be in a similar range to its unmethylated precursor, albeit with a potential slight variation. The significant difference in the reported value for (S)-tert-Butyl (2-hydroxypropyl)carbamate highlights the sensitivity of optical rotation to even minor structural changes and underscores the importance of consistent experimental conditions.

Experimental Protocol for Optical Rotation Measurement

To ensure the accuracy and reproducibility of optical rotation measurements, a standardized protocol is paramount. The following is a detailed, step-by-step methodology for determining the specific rotation of a chiral compound.

Workflow for Optical Rotation Measurement

G cluster_prep Sample Preparation cluster_measurement Polarimetry cluster_calculation Data Analysis prep_sample Accurately weigh the sample dissolve Dissolve in a specified solvent to a known concentration (c) prep_sample->dissolve thermostat Equilibrate the solution to a precise temperature (T) dissolve->thermostat fill_cell Fill the polarimeter cell of a known path length (l) thermostat->fill_cell measure Measure the observed rotation (α) at a specific wavelength (λ) fill_cell->measure calculate Calculate specific rotation: [α] = α / (l * c) measure->calculate compare Compare with reference values calculate->compare

Caption: A streamlined workflow for the accurate determination of specific rotation.

Step-by-Step Methodology
  • Instrument Calibration: Begin by calibrating the polarimeter using a certified quartz plate or a well-characterized standard to ensure instrument accuracy.

  • Sample Preparation:

    • Accurately weigh a precise amount of the chiral compound using an analytical balance.

    • Quantitatively transfer the sample to a volumetric flask.

    • Dissolve the sample in a pre-specified, high-purity solvent (e.g., chloroform, methanol). Ensure complete dissolution.

    • Dilute the solution to the mark to achieve a known concentration (c), typically expressed in g/100 mL.

    • Allow the solution to equilibrate to the desired temperature (T), usually 20°C or 25°C, in a temperature-controlled water bath.

  • Measurement:

    • Rinse the polarimeter cell with a small amount of the prepared solution before filling it, ensuring no air bubbles are trapped in the light path. The path length (l) of the cell is a critical parameter and is typically 1 dm.

    • Place the filled cell in the polarimeter.

    • Measure the observed rotation (α) at the sodium D-line (589 nm). Take multiple readings to ensure consistency.

  • Calculation of Specific Rotation:

    • Calculate the specific rotation using the formula: [α]Tλ = α / (l × c)

    • Where:

      • [α]Tλ is the specific rotation at temperature T and wavelength λ.

      • α is the observed rotation in degrees.

      • l is the path length of the cell in decimeters (dm).

      • c is the concentration of the solution in g/mL or g/100mL.

A Comparative Analysis of Alternative Chiral Building Blocks

The selection of a chiral building block is a strategic decision in synthetic planning, influenced by factors such as commercial availability, cost, and compatibility with downstream chemical transformations. This compound is part of a broader family of Boc-protected amino alcohols that serve as versatile intermediates.

Chiral Building BlockStructureKey Synthetic Features & Applications
This compound Precursor for chiral amines and other functionalized molecules. The N-methyl group can influence solubility and reactivity.
(S)-2-(Boc-amino)-1-propanol Readily available from the natural amino acid L-alanine. Widely used in peptide synthesis and as a chiral auxiliary.[9]
(R)-2-(Boc-amino)-1-propanol The enantiomer of N-Boc-L-alaninol, providing access to the opposite stereochemical series. Derived from D-alanine.[7]
N-Boc-N-methyl-D-Valinol Offers increased steric bulk from the isopropyl group, which can enhance diastereoselectivity in subsequent reactions.[10]
(S)-tert-Butyl (2-hydroxypropyl)carbamate A close structural analog, useful in applications where the N-methyl group is not required.[8]
Logical Framework for Chiral Building Block Selection

G cluster_selection Decision Process for Chiral Building Block Selection target_molecule Define Target Molecule Stereochemistry availability Assess Commercial Availability & Cost target_molecule->availability synthetic_route Evaluate Synthetic Route Compatibility availability->synthetic_route functional_groups Consider Functional Group Tolerance synthetic_route->functional_groups final_choice Select Optimal Chiral Building Block functional_groups->final_choice

Caption: A decision-making framework for the rational selection of a chiral building block.

Conclusion

The stereochemical integrity of chiral building blocks like this compound is of paramount importance in the synthesis of enantiomerically pure pharmaceuticals. While a definitive specific rotation value for this particular compound remains elusive in readily accessible literature, a comparative analysis with its close structural analogs provides valuable guidance for its characterization. The meticulous application of standardized polarimetry protocols is essential for ensuring the stereochemical purity of these critical synthetic intermediates. By understanding the nuances of optical rotation and the broader landscape of available chiral building blocks, researchers can make informed decisions that accelerate the development of safe and effective new medicines.

References

  • AiFChem. (2025, August 6). Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development.
  • BenchChem. (2025). A Technical Guide to Chiral Building Blocks in Synthesis.
  • BOC Sciences. Precision Chiral Building Block Synthesis.
  • European Pharmacopoeia 2.2.7.
  • Sigma-Aldrich. (S)-2-(Boc-amino)-1-propanol 98%, optical purity ee.
  • Thermo Fisher Scientific. N-Boc-L-alaninol, 99% 5 g.
  • Sigma-Aldrich. (R)-2-(Boc-amino)-1-propanol 98%, optical purity ee.
  • Chem-Impex. (S)-1-(Boc-amino)-2-propanol.
  • KPU Pressbooks. 5.4 Optical Activity – Organic Chemistry I.
  • Amerigo Scientific. (S)-2-(Boc-amino)-1-propanol (98%).
  • BenchChem. (2025). Synthesis of Enantiomerically Pure (2S)-2-(Methylamino)propan-1-ol: An In-depth Technical Guide.
  • BenchChem. (2025). An In-depth Technical Guide on the Role of N-Boc-N-methyl-D-Valinol in Asymmetric Synthesis.
  • Master Organic Chemistry. (2018, June 7).
  • Koorbanally, N. A., & Ramjugernath, D. (2017). Crystal structure of (S)-tert-butyl-(1-hydroxypropan-2-yl)carbamate, C8H17NO3. Zeitschrift für Kristallographie - New Crystal Structures, 232(6), 931-932.
  • MilliporeSigma. (S)-tert-Butyl (2-hydroxypropyl)(methyl)
  • BLDpharm. 1867120-38-4|(S)-tert-Butyl (2-hydroxypropyl)(methyl)
  • PubChem. tert-butyl N-(2-hydroxypropyl)
  • Organic Chemistry Portal. Boc-Protected Amino Groups.
  • MDPI. (2013, October 2). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals.
  • BOC Sciences. Amino Alcohol.
  • Rudolph Research Analytical. (2012, December 14).
  • Wikipedia.
  • ResearchGate. (2025, August 7). Simple and efficient synthesis of chiral amino alcohols with an amino acid-based skeleton.
  • PubChem. 2-Amino-2-methyl-1-propanol.
  • RSC Publishing. (2025, October 27). Chemo- and atroposelective Boc protection for asymmetric synthesis of NH2-free axially chiral biaryl amino phenols.

Sources

Validating Chiral Purity of Amino Alcohol Building Blocks: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Building Block" Integrity Mandate

In pharmaceutical synthesis, amino alcohols (e.g., phenylglycinol, valinol, ephedrine) are not merely reagents; they are often the chiral scaffolds upon which entire drug stereochemistry is constructed. A 98% enantiomeric excess (ee) in a starting material can propagate into a significant isomeric impurity in the final API, potentially leading to toxicological failure or clinical inefficacy.

This guide moves beyond basic polarimetry to compare and detail the two definitive methods for validating chiral purity: Direct Chiral HPLC (the industry gold standard) and Indirect Derivatization via Marfey’s Reagent (the problem solver for non-chromophoric amines).

The Primary Challenge: The "Basicity" Factor

Amino alcohols present a unique chromatographic challenge compared to neutral chiral compounds. The basic nitrogen moiety interacts strongly with residual silanol groups on silica-based stationary phases, leading to:

  • Peak Tailing: Asymmetry factors (

    
    ) often exceed 2.0, destroying resolution (
    
    
    
    ).
  • Non-Specific Retention: The analyte sticks to the matrix rather than the chiral selector.

To overcome this, the protocols below utilize mobile phase modifiers and specific derivatization strategies validated in GMP environments.

Method A: Direct Chiral HPLC (The Gold Standard)

Best For: Final release testing, UV-active compounds, high-throughput QC.

Direct analysis on Chiral Stationary Phases (CSPs) is the preferred method due to its non-destructive nature and high precision. For amino alcohols, two classes of CSPs dominate: Polysaccharide-based (immobilized/coated) and Crown Ether-based .

Experimental Protocol 1: Polysaccharide CSP Screening

Target: Aromatic amino alcohols (e.g., Phenylglycinol)

  • Column Selection:

    • Primary: Chiralpak IC (Immobilized) or AD-H (Coated).

    • Why: The amylose/cellulose carbamate selectors form hydrogen bonds with the alcohol/amine groups, creating distinct inclusion complexes for enantiomers.

  • Mobile Phase Preparation (The Critical Step):

    • Base Solvent: n-Hexane / Isopropyl Alcohol (IPA) (90:10 v/v).[1]

    • The Modifier: Add 0.1% Diethylamine (DEA) or Ethanolamine.

    • Mechanism:[2][3][4] The DEA competes for the active silanol sites on the silica support, shielding the analyte’s amine group. This sharpens the peak shape significantly.

  • Operating Conditions:

    • Flow Rate: 1.0 mL/min.[5]

    • Temperature: 25°C (Lowering to 10°C can increase

      
       by freezing the chiral selector conformation).
      
    • Detection: UV @ 210–254 nm.

Experimental Protocol 2: Crown Ether CSP

Target: Primary amino alcohols without UV chromophores (e.g., Leucinol)

  • Column: Crownpak CR-I(+) or CR(+).

  • Mechanism: The crown ether forms a host-guest complex specifically with the ammonium ion (

    
    ) of primary amines.
    
  • Mobile Phase: Perchloric acid (pH 1.0 to 2.0).

    • Note: The acidic pH ensures the amine is fully protonated to bind with the crown ether.

Method B: Indirect Analysis (Marfey’s Reagent)

Best For: Analytes with weak UV absorption, aliphatic amino alcohols, or when chiral columns are unavailable.

When direct HPLC fails due to lack of UV detection or poor resolution, derivatization with Marfey’s Reagent (FDAA: 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) is the definitive solution. FDAA reacts with the amino group to convert enantiomers into diastereomers , which have different physical properties and can be separated on a standard, inexpensive achiral C18 column.

Experimental Protocol 3: Marfey’s Derivatization Workflow

Reagents:

  • 1% (w/v) FDAA in Acetone.

  • 1 M NaHCO₃ (Buffer).[2]

  • 2 M HCl (Quenching agent).[2]

Step-by-Step:

  • Sample Prep: Dissolve 50 µL of amino alcohol sample (50 mM) in water.

  • Reaction: Add 100 µL of 1% FDAA solution and 20 µL of 1 M NaHCO₃.

  • Incubation: Heat at 40–50°C for 60 minutes . The solution will turn yellow/orange.

    • Chemistry: Nucleophilic aromatic substitution (

      
      ) occurs where the amine displaces the fluorine on the dinitrophenyl ring.
      
  • Quench: Allow to cool, then add 20 µL of 2 M HCl to stop the reaction and protonate the species.

  • Dilution: Dilute with 200 µL Acetonitrile (ACN) or Methanol.

  • Analysis: Inject onto a standard C18 column (e.g., Agilent Zorbax Eclipse Plus).

    • Gradient: 10% to 60% ACN in water (+0.1% Formic Acid) over 20 mins.

    • Detection:340 nm (The dinitrophenyl group provides a strong chromophore, solving detection limits).[6]

Comparative Data Analysis

The following table contrasts the performance metrics of the discussed methods against the legacy method (Polarimetry).

FeatureDirect Chiral HPLCMarfey's Derivatization (HPLC)Polarimetry (Specific Rotation)
Selectivity (

)
High (Direct separation)Very High (Diastereomeric separation)N/A (Aggregate signal)
Limit of Detection (LOD) 0.1 – 1.0 µg/mL0.01 – 0.05 µg/mL (Enhanced UV)> 10 mg/mL (Poor sensitivity)
Precision (RSD) < 0.5%< 1.0%2.0 – 5.0%
Throughput High (10–20 min/run)Low (Requires 1h prep time)Very High (Instant)
Cost Per Run High (Expensive Columns)Low (Standard C18 Column)Very Low
Risk Factor Column fouling by basicsIncomplete derivatizationFalse positives from impurities

Decision Matrix & Workflow Visualizations

Diagram 1: Method Selection Strategy

Caption: Decision tree for selecting the optimal validation method based on analyte properties.

MethodSelection Start Start: Amino Alcohol Sample IsPrimary Is it a Primary Amine? Start->IsPrimary HasUV Has Strong UV Chromophore? IsPrimary->HasUV No (Secondary/Tertiary) CrownEther Method A: Crown Ether HPLC (Acidic Mobile Phase) IsPrimary->CrownEther Yes (Primary) DirectHPLC Method A: Direct Chiral HPLC (Polysaccharide CSP + 0.1% DEA) HasUV->DirectHPLC Yes (e.g., Phenylglycinol) Derivatization Method B: Marfey's Derivatization (FDAA + C18 Column) HasUV->Derivatization No (e.g., Valinol) Polarimetry Method C: Polarimetry (Identity Check Only - NOT Validation) DirectHPLC->Polarimetry Cross-Validation

Diagram 2: Marfey's Reagent Reaction Mechanism

Caption: Transformation of enantiomers into diastereomers using FDAA for C18 separation.

MarfeysMechanism FDAA Marfey's Reagent (L-FDAA) Complex Reaction: 50°C, pH 8.0, 1h (Nucleophilic Subst.) FDAA->Complex Racemic Racemic Amino Alcohol (D/L Mixture) Racemic->Complex L_L L-FDAA-L-Amine (Diastereomer 1) More Hydrophobic Complex->L_L L_D L-FDAA-D-Amine (Diastereomer 2) Less Hydrophobic Complex->L_D Result Separation on Achiral C18 Column L_L->Result L_D->Result

References

  • Daicel Chiral Technologies. (2013). Instruction Manual for CHIRALPAK® AD. Retrieved from [Link]

  • Bhushan, R., & Bruckner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids.[3][6][7][8][9][10][11][12] Retrieved from [Link]

  • Lee, J. M., & Ryoo, J. J. (2016).[12] Chiral separation on various modified amino alcohol-derived HPLC chiral stationary phases. Chirality. Retrieved from [Link]

  • Oxford Academic. (2025). HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols. Journal of Chromatographic Science. Retrieved from [Link]

Sources

Strategic Selection: (S)-tert-Butyl (2-hydroxypropyl)(methyl)carbamate vs. (S)-1-amino-2-propanol

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists

Executive Summary: The "Build vs. Buy" Decision in Chiral Synthesis

In the landscape of chiral building blocks, (S)-1-amino-2-propanol (Molecule B) represents the raw, versatile scaffold, while (S)-tert-Butyl (2-hydroxypropyl)(methyl)carbamate (Molecule A) represents a specialized, "precision" intermediate.

For drug development professionals, the choice between these two is rarely about cost per gram; it is about step economy and chemo-selectivity . This guide analyzes why the protected, methylated variant (Molecule A) is often the superior starting material for complex synthesis, despite the higher upfront cost, by eliminating the notorious "methylation bottleneck" associated with primary amines.

Chemical Profile & Structural Divergence

The fundamental difference lies in the nitrogen environment. Molecule B possesses a primary amine with high nucleophilicity and two labile protons. Molecule A masks this reactivity with a Boc group and installs a methyl substituent, effectively isolating the secondary alcohol as the sole reactive center.

Feature(S)-1-amino-2-propanol (Molecule B)[1][2]This compound (Molecule A)
Structure


CAS 2799-17-91867120-38-4 (or stereoisomer variants)
Nitrogen Status Primary (

), Nucleophilic, Basic
Tertiary (Amide-like), Non-nucleophilic, Protected
Alcohol Status Secondary (

), Free
Secondary (

), Free
Primary Reactivity Nitrogen (Alkylation/Acylation)Oxygen (Esterification/Substitution/Oxidation)
Solubility Hydrophilic (Water/Alcohol soluble)Lipophilic (DCM/EtOAc/THF soluble)
Handling Hygroscopic liquid/low-melting solidViscous oil or solid; stable
The "Methylation Conundrum": Why Molecule A Exists

The most compelling argument for selecting Molecule A is the difficulty of synthesizing it in situ from Molecule B.

The Challenge: If your target molecule requires a secondary


-methyl amine segment, starting with (S)-1-amino-2-propanol is treacherous. Direct methylation (using MeI or dimethyl sulfate) is difficult to control; primary amines rapidly over-alkylate to form tertiary amines and quaternary ammonium salts.

The Solution (Molecule A): Molecule A is pre-engineered to bypass this. It provides the


-methyl group "installed" and protected.
  • If you need: To modify the alcohol (e.g., Mitsunobu, Oxidation)

    
     Use Molecule A .
    
  • If you need: A free primary amine

    
     Use Molecule B .
    
Visualizing the Reactivity Divergence

ReactivityComparison SubstrateB (S)-1-amino-2-propanol (Primary Amine + Alcohol) Reaction1 Direct Methylation (MeI, Base) SubstrateB->Reaction1 Reaction2 Mitsunobu / Oxidation SubstrateB->Reaction2 N-Interference SubstrateA (S)-tert-Butyl (2-hydroxypropyl) (methyl)carbamate (Protected Amine + Alcohol) SubstrateA->Reaction2 ProductMess Mixture: Mono-Me, Di-Me, Quaternary Salts (Low Yield) Reaction1->ProductMess ProductClean Clean O-Functionalization (Ketone or Inverted Ester) Reaction2->ProductClean

Figure 1: Reactivity divergence showing the "clean" pathway of Molecule A versus the competitive side-reactions of Molecule B.

Critical Application: The Mitsunobu Reaction[3][4][5]

The Mitsunobu reaction (inversion of the alcohol stereocenter) is a standard stress test for these substrates.

  • With Molecule B: The free primary amine is a competent nucleophile. It will react with the activated phosphonium intermediate or the azodicarboxylate (DEAD/DIAD), leading to complex mixtures of hydrazides and

    
    -alkylated byproducts rather than the desired 
    
    
    
    -substitution.
  • With Molecule A: The Boc-N-Me moiety is non-nucleophilic. The reaction proceeds exclusively at the secondary alcohol with clean Walden inversion (

    
    ).
    
Experimental Protocol: Mitsunobu Inversion on Molecule A

Objective: Conversion of this compound to an ester with inverted stereochemistry.

Reagents:

  • Substrate: Molecule A (1.0 equiv)[3]

  • Nucleophile: Benzoic acid (1.2 equiv)

  • Phosphine: Triphenylphosphine (

    
    ) (1.5 equiv)
    
  • Azo Reagent: Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)

  • Solvent: Anhydrous THF

Step-by-Step Methodology:

  • Setup: Flame-dry a round-bottom flask and purge with Argon. Dissolve Molecule A (1.0 mmol) and

    
     (1.5 mmol) in anhydrous THF (10 mL).
    
  • Addition 1: Add Benzoic acid (1.2 mmol) to the stirring solution. Cool the mixture to 0°C.

  • Addition 2: Add DIAD (1.5 mmol) dropwise over 15 minutes. The solution will turn yellow.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Workup: Concentrate the solvent in vacuo. Triturate the residue with cold diethyl ether/hexanes (1:1) to precipitate triphenylphosphine oxide (TPPO). Filter off the solid.[4]

  • Purification: Purify the filtrate via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

  • Result: The product is the (R)-benzoate ester , with the

    
    -Boc-N-Me group intact.
    
Synthesis of Molecule A from Molecule B

If Molecule A is unavailable commercially, it must be synthesized. This validates the "Expertise" pillar: one cannot simply methylate B. A protection-methylation sequence is required.

Pathway:

  • Boc Protection: Selectively protect the amine.[2]

  • N-Methylation: Methylate the protected nitrogen using Sodium Hydride (NaH) and Methyl Iodide (MeI). Note: The alcohol proton is less acidic (pKa ~16-17) than the carbamate proton (pKa ~12-13), allowing selective N-methylation if stoichiometry is controlled, though O-methylation is a risk if over-based.

Synthesis Workflow Diagram

SynthesisWorkflow Step1 Start: (S)-1-amino-2-propanol Intermediate Intermediate: (S)-tert-butyl (2-hydroxypropyl)carbamate Step1->Intermediate N-Protection Reagent1 Boc2O, DCM, 0°C Reagent1->Step1 Final Target (Molecule A): This compound Intermediate->Final N-Methylation Reagent2 NaH (1.1 eq), MeI (1.1 eq) THF, 0°C Reagent2->Intermediate Warning CRITICAL CONTROL: Avoid excess base to prevent O-methylation Warning->Reagent2

Figure 2: Step-wise synthesis of Molecule A, highlighting the critical control point during methylation.

Detailed Protocol (Synthesis of A):

  • Protection: Dissolve (S)-1-amino-2-propanol (10 mmol) in DCM (50 mL). Add

    
     (10 mmol) at 0°C. Stir 2h. Wash with water, dry, and concentrate to yield the 
    
    
    
    -Boc intermediate.
  • Methylation: Dissolve the

    
    -Boc intermediate (10 mmol) in dry THF (30 mL) under 
    
    
    
    . Cool to 0°C.[3][5]
  • Base Addition: Add NaH (60% in oil, 11 mmol, 1.1 equiv) portion-wise. Evolution of

    
     gas will be observed. Stir for 30 min.
    
  • Alkylation: Add MeI (11 mmol, 1.1 equiv) dropwise. Crucial: Do not heat. Keep at 0°C to RT to favor

    
    -methylation over 
    
    
    
    -methylation.
  • Quench: Quench carefully with saturated

    
    . Extract with EtOAc.[3]
    
  • Purification: Silica gel chromatography is required to separate the desired

    
    -Me product from any 
    
    
    
    -Me or
    
    
    -di-Me side products.
Conclusion: The Decision Matrix
ScenarioRecommended SubstrateRationale
Target is a Primary Amine Molecule B No need for protection/deprotection steps.
Target is Secondary N-Me Amine Molecule A Avoids messy mono-methylation of primary amine.
Reaction involves Oxidation Molecule A Protects amine from N-oxide formation.
Reaction involves Strong Electrophiles Molecule A Prevents N-alkylation; directs reaction to Oxygen.
Large Scale Manufacturing Molecule B (via process)Cost of A is high; process chemists will optimize the synthesis of A from B in-house.
References
  • Mitsunobu Reaction Mechanisms & Protocols

    • Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews 109.6 (2009): 2551-2651.
  • Boc-Protection Kinetics & Selectivity

    • Vilaivan, T. "Alcohol Speed up Boc Protection of Primary Amines."[6] Tetrahedron Letters 47.38 (2006).

  • Oxidation of Amino Alcohols (Swern/Dess-Martin)

    • Tojo, G., & Fernandez, M. "Oxidation of Alcohols to Aldehydes and Ketones." Springer Science & Business Media (2006).
  • Physical Properties & Safety Data

    • PubChem Compound Summary for (S)-1-amino-2-propanol (CID 7311736).[7]

  • Synthesis of N-Methylated Boc-Amino Alcohols

    • BenchChem Technical Guide: Synthesis of (2S)-2-(Methylamino)propan-1-ol.

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of (S)-tert-Butyl (2-hydroxypropyl)(methyl)carbamate

[1][2]

Executive Summary & Operational Context

(S)-tert-Butyl (2-hydroxypropyl)(methyl)carbamate (CAS: 1867120-38-4) is a chiral N-Boc-protected amino alcohol commonly used as a building block in pharmaceutical synthesis.[1][2] While often perceived as a benign intermediate compared to highly reactive reagents, its specific chemical functionality—the tert-butoxycarbonyl (Boc) group—presents a latent hazard in waste streams: acid-catalyzed decomposition .[1][2]

This guide moves beyond generic "organic waste" labeling.[2] It establishes a self-validating disposal protocol designed to prevent the most common failure mode associated with Boc-protected amines: the accidental pressurization of waste containers due to CO₂ and isobutylene evolution.[1][2]

Chemical Profile & Hazard Assessment

Before handling, verify the specific material properties. Note that while the acute toxicity is moderate, the reactivity drives the disposal strategy.

PropertySpecificationOperational Implication
Chemical Name This compoundN-Boc protected amino alcohol
CAS Number 1867120-38-4 (Specific) / 95656-86-3 (Racemic)Use for waste manifesting
Physical State Viscous liquid or semi-solidMay require rinsing to clear container
GHS Classification Warning ; Skin Irrit. 2 (H315), Eye Irrit.[1][2][3] 2A (H319)Standard PPE required (Nitrile gloves, Goggles)
Flash Point >110°C (Typical for class, verify on SDS)Combustible; Class IIIB Liquid
Reactivity Hazard Acid Sensitive CRITICAL: Decomposes in strong acids
The Mechanism of Risk: Why Segregation Matters

The Boc protecting group is designed to be stable in base but labile in acid. In a waste container, if this compound mixes with acidic waste (e.g., TFA, HCl, H₂SO₄), the following decomposition occurs:

12

Operational Rule: Never dispose of this compound in the same container as acidic aqueous waste or acidic organic waste (e.g., cleavage cocktails). The rapid evolution of gas can over-pressurize and rupture sealed waste drums.

Visual Disposal Workflow

The following decision tree illustrates the logic flow for determining the correct waste stream, ensuring compatibility and compliance.

DisposalWorkflowStartWaste Generation:(S)-tert-Butyl (2-hydroxypropyl)(methyl)carbamateStateCheckPhysical State?Start->StateCheckSolidWasteSolid/Semi-Solid(Expired Pure Substance)StateCheck->SolidWasteSolidLiquidWasteLiquid/Solution(Reaction Mixture)StateCheck->LiquidWasteLiquidStreamCStream C:Solid Hazardous WasteSolidWaste->StreamCAcidCheckCRITICAL CHECK:Is pH < 4?LiquidWaste->AcidCheckContamCheckIs it mixed withHalogenated Solvents?StreamAStream A:Non-Halogenated OrganicContamCheck->StreamANo (EtOAc, MeOH)StreamBStream B:Halogenated OrganicContamCheck->StreamBYes (DCM, Chloroform)AcidCheck->ContamCheckNo (Stable)NeutralizeAction: Neutralizewith NaHCO3AcidCheck->NeutralizeYes (Risk of Gas)Neutralize->ContamCheckDestructionFinal Fate:High Temp IncinerationStreamA->DestructionStreamB->DestructionStreamC->Destruction

Figure 1: Logic flow for determining the correct waste stream.[1][2] Note the critical pH check to prevent gas evolution.

Step-by-Step Disposal Protocols

Protocol A: Disposal of Pure Substance (Expired or Surplus)

Scenario: You have a vial or bottle of the pure chemical that is no longer needed.

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) or glass jar.[1][2]

  • Labeling: Apply a hazardous waste label.

    • Constituents: "this compound" (95%+)[1][2]

    • Hazards: Irritant, Combustible.[2]

  • Segregation: Place the original container inside the waste jar if possible, or transfer the solid/oil directly.

  • Manifesting: Classify as "Non-RCRA Regulated Hazardous Waste" (unless mixed with listed solvents) or "Organic Waste, Solid/Liquid."[2]

  • Disposal Path: High-temperature incineration.[1][2]

Protocol B: Disposal of Reaction Mixtures (Liquid Waste)

Scenario: The chemical is dissolved in a solvent (e.g., Ethyl Acetate, DCM) after an extraction.[2][4]

  • pH Validation (The Self-Validating Step):

    • Dip a pH strip into the waste solution.

    • If pH < 4: Add saturated Sodium Bicarbonate (NaHCO₃) solution slowly until bubbling ceases and pH is neutral (pH 6-8). Reason: This neutralizes any residual acid that could deprotect the Boc group later.

  • Solvent Determination:

    • Halogenated: If the solvent is Dichloromethane (DCM) or Chloroform. -> Red Can/Bin .

    • Non-Halogenated: If the solvent is Methanol, Ethyl Acetate, or THF. -> Clear/White Can/Bin .[1][2]

  • Pouring: Transfer liquid to the appropriate carboy using a funnel.

  • Closure: Cap the carboy immediately. Do not leave open in the fume hood.

Protocol C: Empty Container Management

Scenario: The original shipping bottle is empty.

  • Triple Rinse: Rinse the bottle three times with a small volume of a compatible solvent (e.g., Acetone or Ethanol).

  • Rinsate Disposal: Pour the rinsate into the Non-Halogenated Organic Waste stream (Protocol B).

  • Defacing: Cross out the original label.

  • Final Disposal: If the bottle is glass, place it in the "Defaced/Washed Glass" bin. If plastic, recycle or trash according to local site rules.[2]

Emergency Procedures (Spill Management)

In the event of a spill, the primary concern is slip hazard (viscous oil) and skin irritation.

ScaleAction Plan
Minor Spill (<50 mL)1. Isolate: Alert nearby personnel.2. PPE: Wear nitrile gloves and safety glasses.3. Absorb: Use vermiculite or spill pads.4.[2] Clean: Wipe area with acetone, then soap/water.5. Dispose: Place pads in solid hazardous waste.
Major Spill (>500 mL)1. Evacuate: Clear the immediate area.2. Ventilate: Ensure fume hood/HVAC is active.3. Contain: Dike the spill with absorbent socks to prevent drain entry.4. Contact: Call EHS/Emergency Response.[2]

Regulatory Compliance (US & EU Context)

  • United States (RCRA):

    • This compound is not typically a "Listed Waste" (P or U list).[2]

    • However, if the waste mixture has a flashpoint < 60°C (due to solvents), it is D001 (Ignitable) .

    • If mixed with halogenated solvents, it falls under F-listed solvent codes (e.g., F002).[1][2]

  • European Union (REACH):

    • Dispose of in accordance with Directive 2008/98/EC on waste.[2]

    • Assign European Waste Catalogue (EWC) code 16 05 08 * (discarded organic chemicals consisting of or containing hazardous substances).[2]

References

  • PubChem. (n.d.).[2] Compound Summary: tert-butyl N-(2-hydroxypropyl)carbamate.[1][2][3] National Library of Medicine.[2] Retrieved February 24, 2026, from [Link]

  • American Chemical Society (ACS). (2023).[2] Guide to Laboratory Waste Management. ACS Center for Lab Safety.[2] Retrieved February 24, 2026, from [Link]

  • U.S. Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual. EPA.[2][5][6] Retrieved February 24, 2026, from [Link]

Personal protective equipment for handling (S)-tert-Butyl (2-hydroxypropyl)(methyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment & Operational Handling for (S)-tert-Butyl (2-hydroxypropyl)(methyl)carbamate[1]

Executive Safety Summary

Compound: this compound CAS: 1867120-38-4 Physical State: Viscous liquid or semi-solid (temperature dependent). Primary Hazards: Skin Irritation (H315), Eye Irritation (H319), Specific Target Organ Toxicity - Respiratory Irritation (H335). Storage: Cold Chain (2–8°C), Hygroscopic.

This guide serves as a definitive operational protocol for researchers handling this chiral building block. Unlike generic safety sheets, this document integrates physicochemical properties with risk mitigation strategies , ensuring both personnel safety and compound integrity.

Risk Assessment & Hazard Identification

The safety profile of this compound is dictated by its functional groups: the Boc-carbamate moiety and the secondary alcohol .

Hazard ClassGHS CodeSignal WordPhysiochemical Rationale
Skin Irritation H315 WarningThe lipophilic tert-butyl group facilitates dermal penetration, while the carbamate nitrogen can interact with epidermal proteins, causing contact dermatitis.
Eye Irritation H319 WarningAs a viscous liquid/semi-solid, the compound adheres to mucous membranes. The hydroxyl group contributes to hydrogen bonding with corneal tissue, prolonging exposure time if not rinsed immediately.
Resp. Irritation H335 WarningWhile volatility is low due to hydrogen bonding (hydroxyl group), aerosols or mists generated during transfer can severely irritate the upper respiratory tract.

Personal Protective Equipment (PPE) Matrix

Selection of PPE must be data-driven. The following recommendations are based on permeation resistance against organic carbamates and common solvents used with this reagent.

Hand Protection Strategy
  • Primary Recommendation: Nitrile Rubber (minimum 5 mil / 0.12 mm thickness) .

  • Rationale: Nitrile provides excellent resistance to aliphatic amines and carbamates. However, it degrades rapidly against ketones (Acetone) or chlorinated solvents (DCM) often used to dissolve this compound.

  • Double-Gloving Protocol: Required when handling >10 grams or working with solutions in DCM/THF.

    • Inner Glove: 4 mil Nitrile (Tactility).

    • Outer Glove: 8 mil Nitrile or Laminate (Barrier).

Eye & Respiratory Protection
EquipmentSpecificationOperational Context
Eye Protection Chemical Splash Goggles (Indirect Vent)Mandatory. Safety glasses are insufficient due to the viscous, adhesive nature of the liquid, which resists simple gravity runoff if splashed.
Respiratory Fume Hood (Face Velocity: 0.5 m/s)Standard handling.
Respiratory Half-face Respirator w/ OV/P95 CartridgeRequired only if working outside a hood (e.g., equipment maintenance) or cleaning large spills.

Operational Workflow & Handling Procedures

This workflow minimizes thermal degradation (Boc-group instability) and hydrolysis risks.

HandlingWorkflow Storage Storage (2-8°C, Desiccated) Equilibration Thermal Equilibration (Warm to RT in Desiccator) Storage->Equilibration Prevent Condensation Weighing Weighing/Transfer (Fume Hood Only) Equilibration->Weighing Viscosity Reduction Reaction Reaction Setup (Inert Atmosphere) Weighing->Reaction N2/Ar Shielding Waste Disposal (Halogen-Free Organic) Reaction->Waste Quench & Segregate

Figure 1: Operational workflow emphasizing moisture control and thermal stability.

Step-by-Step Protocol
  • Thermal Equilibration (Critical):

    • Why: The compound is stored at 2–8°C. Opening a cold bottle in a humid lab causes immediate water condensation. Water hydrolyzes the Boc group over time (generating sticky byproducts) and alters the stoichiometry of sensitive reactions (e.g., Mitsunobu).

    • Action: Remove from fridge and place in a desiccator for 30 minutes before opening.

  • Transfer & Weighing:

    • Viscosity Management: If the compound is too viscous, gently warm the container to 25°C (water bath). Do not heat above 40°C, as thermal de-Boc (isobutylene release) can pressurize the vessel.

    • Tooling: Use a positive displacement pipette or a glass syringe. Avoid standard air-displacement pipettes, which are inaccurate for viscous liquids.

  • Spill Management:

    • Solvent Choice: Do not use water to clean spills; the compound is lipophilic and will smear. Use Ethanol or Isopropanol on a paper towel to solubilize the residue, then wash the surface with soap and water.

Emergency Response Procedures

IncidentImmediate ActionScientific Rationale
Skin Contact Wash with soap and lukewarm water for 15 min. Do not use solvents (EtOH/Acetone).Solvents increase skin permeability, driving the carbamate deeper into the dermis. Soap emulsifies the lipophilic carbamate safely.
Eye Contact Rinse for 15 min. Lift eyelids. Consult ophthalmologist.The viscous nature requires prolonged irrigation to mechanically dislodge the compound from the cornea.
Ingestion Do NOT induce vomiting. Rinse mouth.[1][2][3]Vomiting risks aspiration pneumonia. The compound is an irritant; re-exposure to the esophagus causes double damage.

Disposal Protocols

Disposal must align with RCRA guidelines for organic chemical waste.

  • Waste Categorization: Hazardous Chemical Waste (Toxic/Irritant).

  • Segregation:

    • Stream A (Pure): Non-halogenated Organic Waste.

    • Stream B (Dissolved): If dissolved in DCM/Chloroform, segregate into Halogenated Waste .

  • Destruction Method: High-temperature incineration.

  • Container Prep: Triple rinse empty vials with acetone; dispose of rinsate in the organic waste stream. Deface the label before discarding the glass.

Scientific Rationale & Causality

Why the "S" Enantiomer Matters for Safety: While the GHS hazards (irritation) apply to the racemate, the (S)-enantiomer is often used in the synthesis of bioactive beta-blockers or chiral auxiliaries. Biological activity implies that systemic absorption (via skin) could have unforeseen pharmacological effects (e.g., adrenergic interaction) distinct from the "R" form. Therefore, the Precautionary Principle dictates treating the pure enantiomer with higher containment rigor than simple aliphatic carbamates.

Boc-Group Lability: The tert-butoxycarbonyl (Boc) group is acid-labile.[4] Accidental contact with strong acids (HCl, TFA) during waste consolidation can generate isobutylene gas (flammable) and CO₂ (pressure hazard).

  • Rule: Never mix carbamate waste with acidic waste streams.

References

  • Sigma-Aldrich. (2024). Safety Data Sheet: this compound. Retrieved from

  • PubChem. (2024). Compound Summary: tert-Butyl N-(2-hydroxypropyl)carbamate (Racemic/Analog Data). National Library of Medicine. Retrieved from

  • Kimberly-Clark Professional. (2023). Chemical Resistance Guide for Nitrile Gloves. Retrieved from

  • U.S. EPA. (2011).[5] Land Disposal Restrictions: Carbamate Wastes. Federal Register. Retrieved from

Sources

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